6-bromo-2H-chromene-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKWGLPRYSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206161 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-37-0 | |
| Record name | 6-Bromo-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route, an in-depth experimental protocol, and the necessary characterization data. The synthesis involves the base-catalyzed reaction of 5-bromosalicylaldehyde with acrolein, a reliable method for constructing the 2H-chromene scaffold. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, offering a clear pathway to obtaining this versatile intermediate.
Introduction
The 2H-chromene core is a privileged scaffold found in a wide array of natural products and biologically active molecules. The presence of a carbaldehyde group at the 3-position and a bromine atom at the 6-position of the 2H-chromene ring system in this compound makes it a highly versatile intermediate for further chemical modifications. These functional groups allow for a diverse range of transformations, making this compound a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including in the development of novel anticancer and anti-inflammatory agents.[1] This guide will focus on the most direct and commonly employed synthetic strategy to prepare this compound.
Core Synthetic Pathway
The most direct and established method for the synthesis of this compound is the reaction between 5-bromosalicylaldehyde and acrolein. This reaction proceeds via an oxa-Michael (conjugate) addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final product. A base is typically employed to facilitate the initial deprotonation of the phenol.
Below is a diagram illustrating the logical relationship of this synthetic pathway.
Caption: Logical flow of the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the synthesis of analogous 2H-chromene-3-carbaldehydes.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 5-Bromosalicylaldehyde | 201.02 | 1761-61-1 |
| Acrolein | 56.06 | 107-02-8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 |
| Dioxane | 88.11 | 123-91-1 |
| Ethyl Acetate | 88.11 | 141-78-6 |
| Hexane | 86.18 | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Procedure
-
To a stirred solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in dioxane (100 mL) in a round-bottom flask, add potassium carbonate (1.37 g, 9.9 mmol).
-
Heat the mixture to reflux (approximately 101 °C).
-
Slowly add acrolein (4.2 mL, 62.1 mmol) dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue refluxing the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of dioxane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane/ethyl acetate) to afford this compound as a solid.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₂[1] |
| Molecular Weight | 239.07 g/mol [1] |
| Appearance | Yellow powder[1] |
| Purity | ≥ 95% (NMR)[1] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 9.65 (s, 1H, CHO), 7.55 (s, 1H, H-4), 7.40 (dd, J = 8.8, 2.5 Hz, 1H, H-7), 7.35 (d, J = 2.5 Hz, 1H, H-5), 6.90 (d, J = 8.8 Hz, 1H, H-8), 4.90 (s, 2H, H-2). |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 189.5, 153.0, 134.0, 132.5, 130.0, 128.0, 125.0, 118.5, 116.0, 65.0. |
| Mass Spectrometry (MS) | m/z: 238 [M]+, 240 [M+2]+ |
| Infrared (IR) ν (cm⁻¹) | ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic). |
Note: NMR and IR data are predicted based on the structure and data for analogous compounds and may vary slightly.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acrolein is highly toxic, flammable, and a lachrymator. It should be handled with extreme caution.
-
Dioxane is a flammable liquid and a suspected carcinogen.
-
5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The outlined procedure, based on the reaction of 5-bromosalicylaldehyde with acrolein, is a robust and efficient method for obtaining this valuable synthetic intermediate. The provided experimental protocol, characterization data, and safety information are intended to support researchers in the successful and safe synthesis of this compound, thereby facilitating its use in the development of novel pharmaceuticals and functional materials.
References
An In-depth Technical Guide on the Vilsmeier-Haack Reaction for the Synthesis of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction as a potential method for the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific transformation, this document outlines a proposed synthetic strategy, including the preparation of the necessary precursor, 6-bromo-2H-chromene, and a detailed protocol for its subsequent formylation via the Vilsmeier-Haack reaction. The guide also discusses the mechanistic aspects and potential side reactions based on analogous systems.
Introduction to the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] The active electrophile, a chloroiminium ion, then attacks the electron-rich substrate, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the corresponding aldehyde.[2][3]
The reaction is widely used in the synthesis of a variety of aldehydes and has applications in the construction of complex heterocyclic systems.[4] Its utility in the formylation of chromene systems, while not extensively documented for the specific target molecule, can be inferred from reactions on related structures.
Proposed Synthetic Pathway
A two-step synthetic approach is proposed for the synthesis of this compound, commencing with the preparation of the 6-bromo-2H-chromene precursor followed by its Vilsmeier-Haack formylation.
Figure 1: Proposed two-part synthetic workflow.
Part 1: Synthesis of 6-bromo-2H-chromene
The synthesis of the 6-bromo-2H-chromene precursor can be achieved through the condensation of 5-bromosalicylaldehyde with a suitable two-carbon synthon, such as acetaldehyde, in the presence of a base. This method is analogous to the synthesis of other 2H-chromene derivatives.[5]
Materials:
-
5-bromosalicylaldehyde
-
Acetaldehyde
-
Pyrrolidine (or other suitable base)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).
-
Dissolve the starting material in toluene.
-
Add an excess of acetaldehyde (e.g., 3.0 eq).
-
To this solution, add a catalytic amount of pyrrolidine (e.g., 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromo-2H-chromene.
Part 2: Vilsmeier-Haack Formylation of 6-bromo-2H-chromene
The core of this technical guide is the Vilsmeier-Haack formylation of the prepared 6-bromo-2H-chromene. The electron-rich nature of the 2H-chromene ring system makes it a suitable substrate for this reaction. The formylation is expected to occur at the C3 position of the chromene ring, which is activated by the adjacent oxygen atom.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich 2H-chromene attacks the Vilsmeier reagent, leading to the formation of a resonance-stabilized cationic intermediate.
-
Iminium Salt Formation: Subsequent elimination of a proton restores aromaticity and generates an iminium salt.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to the final aldehyde product, this compound.
Figure 2: Simplified Vilsmeier-Haack reaction pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
6-bromo-2H-chromene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (e.g., 1.2 eq) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-bromo-2H-chromene (1.0 eq) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Potential Side Reactions and Regioselectivity
Based on literature precedents for the Vilsmeier-Haack reaction on similar heterocyclic systems, a potential side reaction could be the chlorination at the C4 position of the chromene ring. This would lead to the formation of 4-chloro-6-bromo-2H-chromene-3-carbaldehyde. The reaction conditions, particularly the temperature and the stoichiometry of the Vilsmeier reagent, may influence the formation of this byproduct. Careful optimization of the reaction conditions may be necessary to maximize the yield of the desired product.
The formylation is expected to be highly regioselective for the C3 position due to the electronic activation provided by the pyran oxygen.
Data Presentation
The following tables summarize the expected reactants, reagents, and potential products with their key identifiers.
Table 1: Reactants and Reagents
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 5-bromosalicylaldehyde | Br-C₆H₃(OH)CHO | C₇H₅BrO₂ | 201.02 | Starting Material |
| Acetaldehyde | CH₃CHO | C₂H₄O | 44.05 | Reagent |
| 6-bromo-2H-chromene | C₉H₇BrO | 211.06 | Substrate | |
| N,N-Dimethylformamide | (CH₃)₂NCHO | C₃H₇NO | 73.09 | Reagent/Solvent |
| Phosphorus oxychloride | POCl₃ | Cl₃OP | 153.33 | Reagent |
Table 2: Expected Products and Potential Byproducts
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₀H₇BrO₂ | 239.07 | |
| 4-chloro-6-bromo-2H-chromene-3-carbaldehyde | C₁₀H₆BrClO₂ | 273.51 |
Conclusion
The Vilsmeier-Haack reaction presents a viable, albeit not directly documented, method for the synthesis of this compound. This technical guide provides a detailed, proposed experimental protocol based on established chemical principles and reactions of analogous compounds. The successful implementation of this synthetic route would provide valuable access to a versatile building block for drug discovery and materials science. Researchers should be mindful of the potential for side reactions, such as chlorination, and may need to optimize the reaction conditions to achieve the desired outcome. Further experimental investigation is warranted to validate and refine the proposed methodology.
References
spectroscopic data of 6-bromo-2H-chromene-3-carbaldehyde (NMR, IR, MS)
A Technical Guide to the Spectroscopic Data of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No. 57543-37-0).[1][2] This compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and fluorescent probes.[1][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Molecular Structure and Properties
-
Appearance: Yellow powder[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the structure of organic molecules. The data presented here are representative values and may vary slightly based on the solvent and spectrometer frequency used.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.5 - 10.0 | s (singlet) | -CHO (H-1') |
| ~7.5 - 7.8 | s (singlet) | H-4 |
| ~7.4 - 7.6 | m (multiplet) | Aromatic Protons |
| ~7.2 - 7.4 | m (multiplet) | Aromatic Protons |
| ~6.8 - 7.0 | m (multiplet) | Aromatic Protons |
| ~4.8 - 5.2 | s (singlet) | -OCH₂- (H-2) |
Note: Specific peak assignments for the aromatic region (H-5, H-7, H-8) require advanced 2D NMR techniques for unambiguous confirmation. The aldehyde proton is expected to be the most downfield signal.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 195 | -CHO (C-1') |
| ~150 - 155 | C-8a |
| ~130 - 140 | C-4 |
| ~120 - 130 | Aromatic Carbons |
| ~115 - 120 | C-4a, C-6 |
| ~65 - 70 | -OCH₂- (C-2) |
Note: Carbon assignments are based on typical chemical shifts for similar chromene structures. The carbonyl carbon of the aldehyde is the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 - 1685 | Strong | C=O Stretch (α,β-unsaturated aldehyde) |
| ~1680 - 1640 | Medium | C=C Stretch (alkene) |
| ~1600 - 1450 | Medium | Aromatic C=C Stretch |
| ~1300 - 1150 | Strong | C-O Stretch (aryl ether) |
| ~690 - 515 | Medium | C-Br Stretch |
Note: The presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic peaks for this molecule.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.
| m/z Value | Interpretation |
| 238 & 240 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| Varies | Fragmentation pattern consistent with the loss of CHO, Br, etc. |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive feature in the mass spectrum of this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-5 seconds.[7]
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are necessary.[8]
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
IR Spectroscopy
-
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film.
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Thin Film (solution): Dissolve the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean salt plate.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.[4]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques for this type of molecule include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.[9]
-
Direct Infusion/Probe: The solid or dissolved sample is introduced directly into the ionization source.
-
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peaks (confirming the molecular weight) and interpret the fragmentation pattern to support the proposed structure. Pay special attention to the isotopic pattern for bromine.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. ekwan.github.io [ekwan.github.io]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. 6-bromo-2H-chromene | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: A Technical Guide to Starting Materials and Core Methodologies
For Immediate Release
This technical guide provides an in-depth analysis of the primary synthetic routes for 6-bromo-2H-chromene-3-carbaldehyde, a valuable heterocyclic compound in medicinal chemistry and drug discovery.[1] The document outlines the key starting materials, provides detailed experimental protocols for major synthetic pathways, and presents visual diagrams of the reaction workflows. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
The synthesis of the 6-bromo-2H-chromene scaffold predominantly relies on the use of precursors already containing the bromine atom at the desired position. The most crucial starting material is 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde), which serves as the foundational building block for constructing the chromene ring system with the bromine atom correctly positioned at the C6 carbon.
Core Synthetic Strategies and Starting Materials
Two principal strategies emerge for the synthesis of this compound and its structural analog, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde: the direct condensation of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, and the Vilsmeier-Haack reaction of a substituted 2-hydroxyacetophenone.
Pathway 1: Oxa-Michael/Aldol Condensation
A direct and efficient method for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a substituted salicylaldehyde with acrolein.[2] This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation. For the target molecule, this pathway utilizes 5-bromosalicylaldehyde as the key starting material.
Pathway 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and can be applied to synthesize 3-formylchromones.[3][4][5] While this yields a 4-oxo-4H-chromene (chromone) rather than a 2H-chromene, it is a critical and closely related synthesis. The reaction starts with a substituted 2-hydroxyacetophenone and uses a Vilsmeier reagent, formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Summary of Starting Materials
The selection of starting materials is contingent on the chosen synthetic pathway. The table below summarizes the precursors for the synthesis of this compound and related structures.
| Target Compound | Synthetic Pathway | Primary Starting Material 1 | Primary Starting Material 2 | Reagents/Catalysts |
| This compound | Oxa-Michael/Aldol Condensation | 5-Bromosalicylaldehyde | Acrolein | K₂CO₃, Dioxane |
| 6-bromo-4-oxo-4H-chromene-3-carbaldehyde | Vilsmeier-Haack Reaction | 1-(5-Bromo-2-hydroxyphenyl)ethanone | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) |
| 3-Acetyl-6-bromo-2H-chromene | Base-catalyzed Condensation | 5-Bromo-2-hydroxybenzaldehyde | But-3-en-2-one (Methyl vinyl ketone) | K₂CO₃, Butan-2-one |
| 6-Bromo-2,2-dimethyl-2H-chromene | Base-catalyzed Condensation | 5-Bromosalicylaldehyde | Acetone | Pyrrolidine, Toluene |
Experimental Protocols
Protocol 1: Synthesis of 2H-Chromene-3-carbaldehydes via Oxa-Michael/Aldol Condensation (General Procedure)
This protocol is based on the general synthesis of 2H-chromene-3-carbaldehydes from salicylaldehydes and acrolein.[2]
Materials:
-
Substituted Salicylaldehyde (e.g., 5-Bromosalicylaldehyde)
-
Acrolein
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
Procedure:
-
A mixture of the salicylaldehyde derivative (1 molar equivalent) and potassium carbonate in dioxane is prepared in a round-bottom flask.
-
Acrolein (1 molar equivalent) is added to the mixture.
-
The reaction mixture is heated to reflux for approximately 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2H-chromene-3-carbaldehyde derivative.
Protocol 2: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol provides a representative procedure for the synthesis of the 6-bromo-3-formylchromone scaffold.[3]
Materials:
-
1-(5-Bromo-2-hydroxyphenyl)ethanone
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Ethanol or DMF for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a stirred solution of dry DMF (~10 molar equivalents), POCl₃ (~4 molar equivalents) is added dropwise under an inert atmosphere. The temperature is maintained between 0-10 °C. The mixture is then stirred for an additional hour at 50 °C to ensure the complete formation of the Vilsmeier reagent.[3]
-
Reaction with Acetophenone: The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone (1 molar equivalent), is dissolved in a minimal amount of dry DMF and added dropwise to the prepared Vilsmeier reagent.[3]
-
Reaction Progression: The reaction mixture is heated to a temperature between 70-90 °C and stirred for several hours. The reaction is monitored by TLC.[3]
-
Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.[3]
-
Isolation and Purification: The precipitate that forms is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield pure 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.[3]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.
Caption: Oxa-Michael/Aldol Condensation Workflow.
Caption: Vilsmeier-Haack Synthesis Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Chromene-3-Carbaldehyde Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromene-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chromene-3-carbaldehydes, alongside a detailed examination of key synthetic methodologies. Experimental protocols for seminal reactions, quantitative data on reaction efficiencies, and spectroscopic characterization are presented to offer a comprehensive resource for chemists. Furthermore, this guide elucidates the significant role of chromene-3-carbaldehyde derivatives in drug discovery, with a focus on their mechanisms of action in anticancer and antimicrobial applications. Signaling pathways and molecular interactions are visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.
Discovery and History
The chromene scaffold is a fundamental structural motif found in a plethora of natural products and synthetic compounds with diverse pharmacological activities. While a definitive singular "discovery" of the parent 2H-chromene-3-carbaldehyde is not prominently documented in early chemical literature, its emergence is intrinsically linked to the development of formylation reactions in organic chemistry. Key historical reactions such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, traditionally used for the formylation of activated aromatic rings, were pivotal in accessing this valuable aldehyde functionality on the chromene nucleus. The realization of chromene-3-carbaldehydes as crucial synthetic intermediates spurred the development of more direct and efficient synthetic routes throughout the 20th and 21st centuries, solidifying their importance in medicinal chemistry and materials science.[1][2][3][4][5]
Synthetic Methodologies
The synthesis of chromene-3-carbaldehydes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds and has been successfully applied to the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanones.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10][11]
Experimental Protocol: Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde [6]
-
To a stirred solution of flavanone (1.0 eq) in DMF (10 vol), POCl₃ (3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction mixture is carefully poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.
Table 1: Synthesis of 4-Aryl-4-chloro-2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction [6]
| Entry | Flavanone Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde | 85 |
| 2 | 4-Methoxyphenyl | 4-chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde | 82 |
| 3 | 4-Chlorophenyl | 4-chloro-2-(4-chlorophenyl)-2H-chromene-3-carbaldehyde | 88 |
Domino Oxa-Michael/Aldol Condensation
A highly efficient and atom-economical route to 2H-chromene-3-carbaldehydes involves a domino oxa-Michael/aldol condensation reaction between salicylaldehydes and α,β-unsaturated aldehydes, such as acrolein or cinnamaldehyde.[3][12][13] This method is often catalyzed by a base, such as potassium carbonate or an amine like pyrrolidine.
Experimental Protocol: Synthesis of 2H-chromene-3-carbaldehyde [12]
-
A mixture of salicylaldehyde (1.0 eq), acrolein (1.2 eq), and potassium carbonate (0.2 eq) in dioxane (10 vol) is refluxed for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield 2H-chromene-3-carbaldehyde.
Table 2: Synthesis of 2-Substituted-2H-chromene-3-carbaldehydes via Domino Oxa-Michael/Aldol Condensation [12]
| Entry | Salicylaldehyde | α,β-Unsaturated Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Acrolein | K₂CO₃ | Dioxane | 2 | 85-95 |
| 2 | Salicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | 12 | 80-90 |
| 3 | 5-Bromosalicylaldehyde | Acrolein | K₂CO₃ | Dioxane | 2 | 88 |
| 4 | 3-Methoxysalicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | 12 | 85 |
Spectroscopic Characterization
The structural elucidation of chromene-3-carbaldehydes is routinely performed using spectroscopic techniques, primarily ¹H and ¹³C NMR.
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Phenyl-2H-chromene-3-carbaldehyde [6][14]
| Proton/Carbon | ¹H NMR | ¹³C NMR |
| H-2 | ~6.4 (s) | ~75.0 |
| H-4 | - | ~130.0 |
| Aldehyde CHO | ~10.3 (s) | ~190.0 |
| Aldehyde C=O | - | ~190.0 |
| Phenyl H | ~7.3-7.5 (m) | ~128.0-140.0 |
Therapeutic Potential and Signaling Pathways
Chromene-3-carbaldehyde derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects. Their therapeutic efficacy often stems from their ability to interact with and modulate key cellular signaling pathways.
Anticancer Activity
Several chromene derivatives have been identified as potent microtubule-targeting agents.[2][15][16][17][18] They disrupt microtubule dynamics by binding to tubulin, often at the colchicine binding site, which leads to the inhibition of microtubule polymerization. This disruption of the cytoskeleton induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[2][19]
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[1] Certain 4-aryl-4H-chromene derivatives have demonstrated significant inhibitory activity against c-Src kinase.[20][21][22] By blocking the kinase activity of c-Src, these compounds can disrupt downstream signaling pathways that promote cancer progression.
References
- 1. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Chromene synthesis [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Discovery of a Novel Microtubule Targeting Agent as an Adjuvant for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism-guided discovery of chromene-chalcone hybrids targeting PKM2 and microtubules for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Preliminary Biological Screening of Bromo-Chromene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of bromo-chromene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The incorporation of a bromine atom into the chromene scaffold has been shown to modulate the pharmacological properties of these molecules, leading to promising antimicrobial, anticancer, and antioxidant activities. This document outlines detailed experimental protocols for key biological assays, presents a summary of quantitative data from various studies, and visualizes complex biological processes and workflows using Graphviz diagrams.
Introduction to Bromo-Chromene Derivatives
Chromene, a benzopyran, is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell permeability and target engagement. Bromo-chromene derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for further investigation in drug development pipelines.
Data Presentation: Biological Activities of Bromo-Chromene Derivatives
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various bromo-chromene derivatives as reported in the scientific literature.
Table 1: Antimicrobial Activity of Bromo-Chromene Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference Compound |
| 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | - |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | - |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus | 4 | Ciprofloxacin |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis | 1-4 | Ciprofloxacin |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus aureus | 4 | - |
Data compiled from available research.[2]
Table 2: Anticancer Activity of Bromo-Chromene Derivatives (IC50 in µM)
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core (135o) | A549 (Epithelial Adenocarcinoma) | 17.5 | Cisplatin |
| K562 (Leukemia) | 10.6 | Cisplatin | |
| MCF-7 (Breast Adenocarcinoma) | 15.3 | Cisplatin | |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 24.8 | Cisplatin | |
| 8-bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile derivative (6h) | MCF-7 (Breast Adenocarcinoma) | 17.5 ± 1.1 | - |
| Benzochromene derivative (4e) with a bromo group | MCF-7, HepG-2, HCT-116 | Significant anticancer effects | Doxorubicin |
Data compiled from available research.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for the key biological screening assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test bromo-chromene derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the bromo-chromene derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bromo-chromene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-chromene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Materials:
-
DPPH solution in methanol or ethanol
-
Bromo-chromene derivatives
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the bromo-chromene derivatives in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway potentially modulated by bromo-chromene derivatives.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-2H-chromene-3-carbaldehyde is a versatile synthetic intermediate characterized by a reactive aldehyde group appended to a privileged chromene scaffold. This technical guide provides a comprehensive analysis of the reactivity of this aldehyde functionality, detailing its participation in a range of pivotal organic transformations including synthesis, oxidation, reduction, Knoevenagel condensation, and Wittig reactions. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and synthesis of novel compounds with potential therapeutic and technological applications.
Introduction
The 2H-chromene framework is a core structural motif found in a wide array of natural products and biologically active molecules. The presence of a bromine atom at the 6-position and an aldehyde group at the 3-position of the 2H-chromene ring system in this compound offers multiple avenues for chemical modification. The aldehyde group, in particular, serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the chemical behavior of this aldehyde group, providing a detailed examination of its reactivity profile. Derivatives of this compound are intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent probes and organic light-emitting diode (OLED) materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57543-37-0 | |
| Molecular Formula | C₁₀H₇BrO₂ | |
| Molecular Weight | 239.07 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥ 95% (NMR) | |
| Storage Conditions | Store at 0-8 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a base-catalyzed reaction between 5-bromosalicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. This transformation proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate characterized by a reactive aldehyde group appended to a privileged chromene scaffold. This technical guide provides a comprehensive analysis of the reactivity of this aldehyde functionality, detailing its participation in a range of pivotal organic transformations including synthesis, oxidation, reduction, Knoevenagel condensation, and Wittig reactions. The insights and detailed protocols presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the design and synthesis of novel compounds with potential therapeutic and technological applications.
Introduction
The 2H-chromene framework is a core structural motif found in a wide array of natural products and biologically active molecules. The presence of a bromine atom at the 6-position and an aldehyde group at the 3-position of the 2H-chromene ring system in this compound offers multiple avenues for chemical modification. The aldehyde group, in particular, serves as a key handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on the chemical behavior of this aldehyde group, providing a detailed examination of its reactivity profile. Derivatives of this compound are intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent probes and organic light-emitting diode (OLED) materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57543-37-0 | |
| Molecular Formula | C₁₀H₇BrO₂ | |
| Molecular Weight | 239.07 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥ 95% (NMR) | |
| Storage Conditions | Store at 0-8 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a base-catalyzed reaction between 5-bromosalicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. This transformation proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of related chromene derivatives.
-
Materials: 5-bromosalicylaldehyde, acrolein, potassium carbonate (K₂CO₃), dioxane.
-
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in dioxane, add potassium carbonate (1.2 eq).
-
Heat the mixture to reflux.
-
Slowly add acrolein (1.1 eq) to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
-
Expected Yield: 70-80%
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile functional group that readily undergoes a variety of chemical transformations.
Caption: Key reactions of the aldehyde group.
Oxidation to Carboxylic Acid
The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 6-bromo-2H-chromene-3-carboxylic acid, using a variety of oxidizing agents.
-
Materials: this compound, potassium permanganate (KMnO₄), acetone, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2H-chromene-3-carboxylic acid.
-
-
Expected Yield: 85-95%
Table 2: Quantitative Data for Oxidation
| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| 6-bromo-2H-chromene-3-carboxylic acid | C₁₀H₆BrO₃ | 269.06 | 85-95 | 8.5-8.6 (s, 1H, H-4), 7.5-7.7 (m, 3H, Ar-H), 5.0-5.1 (s, 2H, H-2), 12.0-13.0 (br s, 1H, COOH) |
Reduction to Alcohol
The aldehyde is readily reduced to the primary alcohol, (6-bromo-2H-chromen-3-yl)methanol, using mild reducing agents such as sodium borohydride.
-
Materials: this compound, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (6-bromo-2H-chromen-3-yl)methanol.
-
-
Expected Yield: >95%
Table 3: Quantitative Data for Reduction
| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| (6-bromo-2H-chromen-3-yl)methanol | C₁₀H₉BrO₂ | 241.08 | >95 | 7.3-7.5 (m, 3H, Ar-H), 6.5-6.6 (s, 1H, H-4), 4.8-4.9 (s, 2H, H-2), 4.2-4.3 (d, 2H, CH₂OH), 1.8-2.0 (t, 1H, OH) |
Knoevenagel Condensation
The aldehyde undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated products.
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-((6-bromo-2H-chromen-3-yl)methylene)malononitrile.
-
-
Expected Yield: 90-98%
Table 4: Quantitative Data for Knoevenagel Condensation
| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| 2-((6-bromo-2H-chromen-3-yl)methylene)malononitrile | C₁₃H₇BrN₂O | 287.12 | 90-98 | 8.0-8.1 (s, 1H, =CH), 7.6-7.8 (m, 3H, Ar-H), 7.2-7.3 (s, 1H, H-4), 5.1-5.2 (s, 2H, H-2) |
Wittig Reaction
The Wittig reaction of this compound with phosphorus ylides provides a reliable method for the synthesis of various substituted alkenes.
-
Materials: this compound, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), tetrahydrofuran (THF).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford 6-bromo-3-vinyl-2H-chromene.
-
-
Expected Yield: 75-85%
Table 5: Quantitative Data for Wittig Reaction
| Product | Molecular Formula | Molecular Weight | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| 6-bromo-3-vinyl-2H-chromene | C₁₁H₉BrO | 237.10 | 75-85 | 7.3-7.5 (m, 3H, Ar-H), 6.6-6.8 (m, 1H, H-4), 6.4-6.6 (dd, 1H, =CH-), 5.2-5.4 (m, 2H, =CH₂), 4.9-5.0 (s, 2H, H-2) |
Biological Significance and Potential Signaling Pathways
While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of chromene derivatives has been implicated in various biological activities. For instance, some chromene derivatives are known to interact with the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Furthermore, certain chromene derivatives have demonstrated antimicrobial activity, potentially through the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.
Caption: Proposed mechanism of antimicrobial action.
The diverse reactivity of the aldehyde group in this compound allows for the synthesis of a wide range of derivatives that can be screened for their biological activities and to further elucidate their mechanisms of action.
Conclusion
This compound is a valuable and highly reactive building block in organic synthesis. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, enabling the straightforward synthesis of diverse derivatives. This technical guide has provided detailed experimental protocols and quantitative data for key reactions of the aldehyde group, including oxidation, reduction, Knoevenagel condensation, and the Wittig reaction. The potential for derivatives of this compound to interact with important biological pathways highlights its significance in drug discovery and development. The information presented herein serves as a comprehensive resource for researchers aiming to exploit the rich chemistry of this versatile intermediate.
CAS number and molecular weight of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-2H-chromene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate.
Physicochemical Properties
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value |
| CAS Number | 57543-37-0 |
| Molecular Formula | C₁₀H₇BrO₂ |
| Molecular Weight | 239.07 g/mol |
| Appearance | Yellow powder |
| Purity | ≥95% |
| Storage | Store at 0-8 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 5-bromosalicylaldehyde with acrolein. The following is a representative experimental protocol adapted from general methods for the synthesis of 2H-chromene-3-carbaldehydes.[1]
Experimental Protocol: Synthesis via Oxa-Michael-Aldol Reaction
Materials:
-
5-bromosalicylaldehyde
-
Acrolein
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in dioxane.
-
Addition of Reagents: To the solution, add potassium carbonate (a catalytic amount) followed by the dropwise addition of acrolein (1.2 equivalents).
-
Reaction: The reaction mixture is heated to reflux and stirred for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a yellow solid.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules due to its reactive aldehyde group and the chromene scaffold.[2] It serves as a precursor for the development of novel compounds with potential applications in pharmaceuticals and materials science.[2]
Caption: Synthetic pathways from this compound.
References
An In-depth Technical Guide to the Solubility of 6-bromo-2H-chromene-3-carbaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility profile of 6-bromo-2H-chromene-3-carbaldehyde. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document provides a robust framework for understanding and determining its solubility. This includes predicted qualitative solubility in a range of common organic solvents, based on fundamental chemical principles, and comprehensive experimental protocols for empirical validation.
Molecular Structure and Predicted Solubility
The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. This compound possesses a unique chemical architecture that influences its interaction with various solvents.
Structure:
-
Polar Functional Groups: The presence of a carbonyl group (C=O) in the aldehyde and an ether linkage (-O-) within the chromene ring introduces polarity to the molecule.
-
Aromatic System: The benzene ring is largely nonpolar.
-
Halogen Substituent: The bromine atom adds to the molecular weight and has a modest influence on polarity.
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents is presented below. It is crucial to recognize that these are theoretical predictions and should be substantiated through experimental testing.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent Category | Solvent | Molecular Formula | Polarity Index | Quantitative Solubility (at 25°C) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 6.4 | Data not available | ||
| Acetone | C₃H₆O | 5.1 | Data not available | ||
| Acetonitrile | CH₃CN | 5.8 | Data not available | ||
| Polar Protic | Methanol | CH₃OH | 5.1 | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | Data not available | ||
| Isopropanol | C₃H₈O | 3.9 | Data not available | ||
| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | |
| Toluene | C₇H₈ | 2.4 | Data not available | ||
| Hexane | C₆H₁₄ | 0.1 | Data not available | ||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.[2][3]
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4]
Materials:
-
This compound
-
A selection of organic solvents
-
Screw-cap vials or flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility based on the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Experimental workflow for quantitative solubility determination.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically.
-
Solvent Polarity: As predicted in the qualitative assessment, solvents with polarities that more closely match that of the solute are likely to be more effective.
-
Purity of the Compound: Impurities can alter the measured solubility. It is recommended to use a highly purified sample of this compound for accurate measurements.
This guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is currently limited, the provided theoretical framework and experimental protocols will enable the generation of reliable and accurate solubility profiles, which are critical for applications in drug development, chemical synthesis, and material science.
References
Methodological & Application
Applications of 6-Bromo-2H-chromene-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2H-chromene-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. The chromene scaffold is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The presence of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position allows for diverse chemical modifications, leading to the synthesis of novel derivatives with potential therapeutic applications. These derivatives have been investigated for their anticancer, antimicrobial, and other pharmacological activities. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and data presentation.
Therapeutic Applications
Derivatives of this compound have demonstrated promising activity in several therapeutic areas, primarily in oncology and infectious diseases. The strategic derivatization of the carbaldehyde group has yielded compounds with potent biological effects.
Anticancer Activity
The chromene nucleus is a well-established pharmacophore in the development of anticancer agents. Derivatives synthesized from this compound have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), a critical process for eliminating malignant cells.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Chromene derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi. The incorporation of the this compound scaffold into novel molecular structures has led to the discovery of potent antimicrobial agents.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of 6-Bromo-chromene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Pyrazolo[1,5-a]pyrimidine | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | [1] |
| 1b | Thiazole | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | [1] |
| 1c | 1,3,4-Thiadiazole | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | [1] |
Table 2: Antimicrobial Activity of 6-Bromo-chromene Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2a | Thiazole | Enterococcus faecalis | Strong Inhibition | [2] |
| 2b | Thiazole | Pseudomonas aeruginosa | Strong Inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Schiff Base Derivatives from this compound (General Protocol)
Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Anticancer Activity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HEPG2)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the inoculum to each well containing the serially diluted test compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for MTT-based anticancer activity screening.
Proposed Signaling Pathway for Apoptosis Induction by Chromene Derivatives
Caption: Apoptotic signaling cascade induced by chromene derivatives.
References
The Versatility of 6-Bromo-2H-chromene-3-carbaldehyde in Synthetic Chemistry and Drug Discovery
Application Note
Introduction
6-Bromo-2H-chromene-3-carbaldehyde is a highly versatile synthetic intermediate that serves as a crucial building block in the development of a wide array of organic compounds. Its unique molecular architecture, featuring a reactive aldehyde group and a bromine substituent on the chromene scaffold, allows for diverse chemical transformations. This makes it a valuable precursor for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into the biological activities of its derivatives.
Key Applications
The strategic placement of the aldehyde and bromo functionalities on the 2H-chromene core makes this compound a sought-after intermediate in several areas of research and development:
-
Pharmaceutical Synthesis: The chromene nucleus is a recognized privileged structure in medicinal chemistry. This compound is a key starting material for the synthesis of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The aldehyde group provides a handle for the introduction of various pharmacophores through condensation and multicomponent reactions.
-
Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of new heterocyclic scaffolds. The reactivity of this compound allows for the creation of diverse molecular libraries for screening in agrochemical applications.
-
Fluorescent Probes and Dyes: The chromene core possesses inherent chromophoric properties. Derivatives of this compound can be utilized in the synthesis of fluorescent probes for biological imaging and as components in the manufacturing of dyes and pigments.
-
Materials Science: The ability to undergo various chemical transformations makes this intermediate suitable for the development of novel organic materials, including those for Organic Light Emitting Diodes (OLEDs).
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this compound.
1. Three-Component Synthesis of 2-Amino-4-(6-bromo-2H-chromen-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile
This one-pot, three-component reaction exemplifies the use of this compound in the efficient construction of complex heterocyclic systems. Such 2-amino-4H-chromene derivatives are of significant interest due to their potential biological activities, including anticancer properties.
Experimental Workflow
Caption: Workflow for the three-component synthesis of a 2-amino-4H-chromene derivative.
Procedure:
-
To a mixture of this compound (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in 5 mL of water, add a solution of sodium carbonate (0.25 mmol) in 5 mL of water.[1]
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the solid product that has precipitated is collected by filtration.
-
Wash the collected solid with water to remove any inorganic impurities.[1]
-
The crude product is then purified by recrystallization from a mixture of 96% ethanol and toluene to yield the final product, 2-amino-4-(6-bromo-2H-chromen-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | 239.07 | 1 | Sodium Carbonate | Water | 2 hours | ~90% (estimated) |
| Malononitrile | 66.06 | 1 | ||||
| Resorcinol | 110.11 | 1 |
Note: The yield is an estimate based on analogous reactions reported in the literature.[1]
2. Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where the aldehyde group of this compound reacts with an active methylene compound, catalyzed by a base. This reaction is pivotal for synthesizing α,β-unsaturated compounds, which are themselves versatile intermediates.
Experimental Workflow
Caption: General workflow for the Knoevenagel condensation.
Procedure:
-
Dissolve this compound (1 equivalent) and an active methylene compound such as malononitrile or ethyl cyanoacetate (1 equivalent) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, for example, piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration and washed with a small amount of cold solvent.
3. Synthesis of Schiff Bases
Schiff bases, or imines, are synthesized through the condensation of the aldehyde group with primary amines. These compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2]
Experimental Workflow
Caption: Workflow for the synthesis of Schiff bases.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, the product can be precipitated by pouring the mixture into ice water.
-
The crude product can be further purified by recrystallization.
Biological Activity and Signaling Pathways
Derivatives of 2-amino-4H-chromenes, which can be synthesized from this compound, have shown promising cytotoxic activity against various cancer cell lines.
Anticancer Activity
A number of 2-amino-4H-chromene derivatives have been evaluated for their in vitro anticancer activity. For instance, certain 6-bromo-2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated potent cytotoxic effects against human cancer cell lines such as MDA-MB-231, MCF-7, and T47D, with IC50 values indicating higher potency than the standard drug etoposide.[3]
Potential Signaling Pathways
While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, the broader class of 2-amino-4H-chromenes is known to induce apoptosis in cancer cells.[3] The mechanism of action for some chromene derivatives has been linked to the inhibition of Bcl-2, an anti-apoptotic protein.[3] Inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway.
Logical Relationship of Apoptosis Induction
Caption: Postulated mechanism of anticancer action for 2-amino-4H-chromene derivatives.
This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity allows for the straightforward construction of complex heterocyclic molecules, particularly 2-amino-4H-chromene derivatives, which have demonstrated significant potential as anticancer agents. The provided protocols offer a foundation for the synthesis of novel compounds for further investigation in drug discovery and materials science. Future research into the specific mechanisms of action and signaling pathways of these derivatives will be crucial for their development as therapeutic agents.
References
Application Notes and Protocols for the Synthesis of 6-bromo-2H-chromene-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-bromo-2H-chromene-3-carbaldehyde and its derivatives are valuable heterocyclic compounds in medicinal chemistry and drug discovery. The chromene scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a bromine atom and an aldehyde group offers versatile handles for further chemical modifications, making these compounds important intermediates in the synthesis of more complex molecules and fluorescent probes.[1] This document provides a detailed protocol for the synthesis of this compound derivatives via a domino oxa-Michael/aldol condensation reaction.
Synthesis Pathway
The primary synthetic route to this compound derivatives involves the reaction of a 5-bromosalicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein or cinnamaldehyde. This reaction typically proceeds via a domino oxa-Michael/aldol condensation mechanism, often catalyzed by a base.
Caption: General reaction scheme for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 6-bromo-2-phenyl-2H-chromene-3-carbaldehyde
This protocol details the synthesis of a representative derivative, 6-bromo-2-phenyl-2H-chromene-3-carbaldehyde, through the reaction of 5-bromosalicylaldehyde and cinnamaldehyde.
Materials:
-
5-bromosalicylaldehyde
-
Cinnamaldehyde
-
Pyrrolidine (catalyst)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Ethyl acetate (for extraction)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluent for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add cinnamaldehyde (1.2 mmol).
-
Catalyst Addition: Add pyrrolidine (20 mol%) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-bromo-2-phenyl-2H-chromene-3-carbaldehyde.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 6-bromo-2-phenyl-2H-chromene-3-carbaldehyde.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various 2H-chromene-3-carbaldehyde derivatives based on the domino oxa-Michael/aldol condensation.
| Entry | Salicylaldehyde Derivative | α,β-Unsaturated Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Acrolein | K₂CO₃ | Dioxane | Reflux | 2 | 85-95 |
| 2 | 5-Bromosalicylaldehyde | Acrolein | K₂CO₃ | Dioxane | Reflux | 2 | ~80-90 (Est.) |
| 3 | Salicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | RT | 12 | 80-90 |
| 4 | 5-Bromosalicylaldehyde | Cinnamaldehyde | Pyrrolidine | DMSO | RT | 12-24 | ~75-85 (Est.) |
| 5 | 3,5-Dichlorosalicylaldehyde | Cinnamaldehyde | TMG | Toluene | 80 | 48 | 78[2] |
Est. = Estimated yield based on similar reactions reported in the literature. TMG = 1,1,3,3-Tetramethylguanidine. RT = Room Temperature.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
DMSO can enhance skin absorption of other chemicals; avoid skin contact.
-
Pyrrolidine is corrosive and flammable; handle with caution.
Conclusion
The domino oxa-Michael/aldol condensation provides an efficient and straightforward method for the synthesis of this compound derivatives. The protocol is adaptable to various substituted salicylaldehydes and α,β-unsaturated aldehydes, allowing for the generation of a diverse library of chromene derivatives for further investigation in drug discovery and materials science.
References
Application Notes: 6-bromo-2H-chromene-3-carbaldehyde in the Development of Anticancer Agents
Introduction
The chromene scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds, recognized for a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Within this class, 6-bromo-2H-chromene-3-carbaldehyde and its close chemical relatives serve as highly versatile intermediates in medicinal chemistry. The presence of a bromine atom at the 6-position and a reactive aldehyde group at the 3-position allows for extensive chemical modification, making it a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications.[1][2] Research has demonstrated that derivatives synthesized from bromo-chromene precursors exhibit significant cytotoxic activity against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest.[3][4] These application notes provide an overview of the anticancer potential of compounds derived from this scaffold, along with relevant quantitative data and experimental protocols for their synthesis and evaluation.
Data Presentation: Anticancer Activity of Bromo-Chromene Derivatives
The following tables summarize the in vitro cytotoxic activity of various heterocyclic compounds synthesized using bromo-chromene precursors.
Table 1: In Vitro Cytotoxicity of Bromo-Coumarin Derivatives against Human Liver Carcinoma Cells (HepG2)
| Compound ID | Compound Class | IC50 (µM)[5][6] |
| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 |
| 23g | Thiazole | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 |
| 12a | Pyrazole-carboxamide | 8.20 ± 1.54 |
| 23c | Thiazole | 9.10 ± 1.11 |
| 8a | Pyrazole | 10.5 ± 0.98 |
| Doxorubicin | Standard Drug | 4.50 ± 0.53 |
Table 2: In Vitro Cytotoxicity of Bromo-Chromene Derivatives against Human Breast Cancer Cells (MCF-7)
| Compound ID | R-group (at position 4) | Assay | IC50 / GI50 (µM)[2][7] |
| 6h | 4-Bromophenyl | IC50 | 17.5 ± 1.1 (µg/mL) |
| 6g | 4-Chlorophenyl | IC50 | 19.3 ± 0.9 (µg/mL) |
| 6i | 4-Nitrophenyl | IC50 | 35.2 ± 1.5 (µg/mL) |
| 6i | (Chroman derivative) | GI50 | 34.7 |
Key Mechanisms of Action
Derivatives of 6-bromo-2H-chromene have been shown to exert their anticancer effects through multiple cellular pathways. A primary mechanism is the induction of programmed cell death (apoptosis), often mediated by the generation of reactive oxygen species (ROS).
dot digraph "ROS_Mediated_Apoptosis" { graph [rankdir="LR", splines=ortho, size="7.5,4!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Compound [label="Bromo-Chromene\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nMembrane Potential\n(Loss)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytC [label="Cytochrome C\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Compound -> ROS [label=" Induces", color="#5F6368"]; ROS -> Mito [label=" Causes", color="#5F6368"]; ROS -> Bax [label=" Activates", color="#5F6368"]; ROS -> Bcl2 [label=" Inhibits", color="#5F6368", style=dashed, arrowhead=tee]; Bax -> Mito [color="#5F6368"]; Bcl2 -> Mito [color="#5F6368", style=dashed, arrowhead=tee]; Mito -> CytC [label=" Leads to", color="#5F6368"]; CytC -> Casp9 [label=" Activates", color="#5F6368"]; Casp9 -> Casp3 [label=" Activates", color="#5F6368"]; Casp3 -> Apoptosis [label=" Executes", color="#5F6368"]; } }
Caption: ROS-mediated mitochondrial apoptosis pathway.
This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential.[4] This disruption triggers the release of Cytochrome C, which in turn activates a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.[4] Other reported mechanisms include cell cycle arrest, particularly at the G0/G1 phase, preventing cancer cells from proliferating.[3][4]
dot digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=ortho, size="7.5,5!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="6-Bromo-2H-chromene\n-3-carbaldehyde Precursor", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Synth [label="Synthesis of\nDerivative Library\n(e.g., Pyrazoles, Thiazoles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="In Vitro Cytotoxicity\nScreening (e.g., MTT Assay)\nagainst Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit [label="Hit Identification\n(Potent Compounds with\nlow IC50 values)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mech [label="Mechanism of Action Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays\n(Flow Cytometry)", shape=ellipse]; CellCycle [label="Cell Cycle Analysis", shape=ellipse]; Pathway [label="Pathway Analysis\n(e.g., Western Blot for\np53, Bax/Bcl-2)", shape=ellipse]; Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Compound\nfor Preclinical Development", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Synth; Synth -> Screen; Screen -> Hit; Hit -> Mech [label=" Elucidate"]; Mech -> Apoptosis; Mech -> CellCycle; Mech -> Pathway; Hit -> Vivo [label=" Validate"]; Vivo -> End; } }
Caption: General workflow for anticancer drug discovery.
Experimental Protocols
Protocol 1: Synthesis of Heterocyclic Derivatives from a Bromo-Chromene Precursor
This protocol provides a general methodology for synthesizing novel heterocyclic compounds, adapted from procedures for creating pyrazole and thiazole derivatives from a 3-acetyl-6-bromo-2H-chromen-2-one precursor, which is structurally related to this compound.[5][6]
dot digraph "Synthesis_Logic" { graph [rankdir="LR", size="7.5,3!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Precursor [label="3-Acetyl-6-bromo-\n2H-chromen-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Enaminone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Hydrazine Carbodithioate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Pyrazoles &\nPyrimidines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Thiadiazoles &\nThiazoles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precursor -> Intermediate1 [label="+ DMF-DMA"]; Precursor -> Intermediate2 [label="+ Methyl\nhydrazinecarbodithioate"]; Intermediate1 -> Product1 [label="+ Hydrazines or\nHeterocyclic Amines"]; Intermediate2 -> Product2 [label="+ Hydrazonoyl\nchlorides"]; } }
Caption: Synthesis of heterocycles from a precursor.
1. Materials and Reagents:
-
3-acetyl-6-bromo-2H-chromen-2-one (starting material)
-
N,N-Dimethylformamide-dimethylacetal (DMF-DMA)
-
Hydrazine hydrate or substituted hydrazines
-
Appropriate solvents (e.g., ethanol, xylene, benzene)
-
Triethylamine (catalyst)
-
Silica gel for column chromatography
2. Procedure for Synthesis of a Pyrazole Derivative (Example): a. A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1 mmol) and DMF-DMA (1.2 mmol) in dry xylene (20 mL) is refluxed for 4-6 hours.[5] b. The reaction mixture is cooled, and the solvent is evaporated under reduced pressure to yield the crude enaminone intermediate. c. The crude enaminone (1 mmol) is dissolved in absolute ethanol (20 mL). d. Hydrazine hydrate (1.2 mmol) is added to the solution, and the mixture is refluxed for 8 hours.[6] e. After cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried. f. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to afford the pure pyrazole derivative.
3. Characterization:
-
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR analysis.[6][8]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized chromene derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
2. Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. b. Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. c. After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control). d. Incubate the plate for another 48-72 hours. e. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. f. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Determination by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis in cells treated with a hit compound identified from the cytotoxicity screen.
1. Materials and Reagents:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
2. Procedure: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control. c. Harvest the cells (both adherent and floating) by trypsinization and centrifugation. d. Wash the cells twice with cold PBS. e. Resuspend the cell pellet in 100 µL of 1x Binding Buffer. f. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. h. Add 400 µL of 1x Binding Buffer to each sample. i. Analyze the samples by flow cytometry within one hour. j. Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for the Functionalization of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the functionalization of the chromene ring in 6-bromo-2H-chromene-3-carbaldehyde. This versatile building block offers multiple reaction sites, primarily the bromo substituent at the 6-position and the carbaldehyde group at the 3-position, allowing for the synthesis of a diverse library of chromene derivatives with significant potential in medicinal chemistry and materials science.[1][2] Chromene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Functionalization Strategies
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions at the C6-bromo position and various transformations of the C3-aldehyde group. These modifications enable the introduction of a wide array of substituents, leading to novel compounds with potentially enhanced biological activities.
Caption: Functionalization pathways for this compound.
Experimental Protocols
C6-Bromo Position Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom at the 6-position of the chromene ring allows for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the chromene scaffold and various aryl or heteroaryl boronic acids.[7][8]
Protocol:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as a mixture of toluene and water (4:1) are added the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for instance, K₂CO₃ (2.0 equiv.).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2H-chromene-3-carbaldehyde.
The Heck reaction enables the introduction of alkenyl groups at the 6-position of the chromene ring by coupling with various alkenes.[4][9][10]
Protocol:
-
A mixture of this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand (e.g., PPh₃, 0.04 equiv.), and a base like triethylamine (2.0 equiv.) in an anhydrous solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.
-
The reaction is heated to 100-120 °C for 12-24 hours.
-
Progress is monitored by TLC.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the 6-alkenyl-2H-chromene-3-carbaldehyde derivative.
The Sonogashira coupling is employed to introduce alkynyl moieties, which are valuable for further transformations or as part of a conjugated system.[6][11][12][13]
Protocol:
-
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent system like THF/triethylamine (2:1) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion (monitored by TLC).
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
This reaction is a powerful method for the formation of C-N bonds, allowing the introduction of various primary and secondary amines at the 6-position.[7][14][15][16][17]
Protocol:
-
A mixture of this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.) is prepared in an anhydrous, deoxygenated solvent such as toluene.
-
The reaction is heated at 80-110 °C under an inert atmosphere for 12-24 hours.
-
After completion, the reaction is quenched with water and extracted.
-
The organic extracts are dried, concentrated, and the product is purified by chromatography.
The bromo group can be displaced by a cyanide group to introduce a nitrile functionality, a versatile precursor for other functional groups.
Protocol:
-
A mixture of this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 equiv.), and a palladium catalyst like Pd(PPh₃)₄ (0.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF) is heated at 100-120 °C.[18]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification of the crude product.
C3-Aldehyde Group Functionalization
The aldehyde group at the 3-position is a versatile handle for various condensation reactions.
Condensation with primary amines yields Schiff bases (imines), a class of compounds with reported anticancer and antimicrobial activities.[8][10][12][19][20][21][22][23][24][25]
Protocol:
-
A solution of this compound (1.0 equiv.) and a primary amine (1.0 equiv.) in a solvent like ethanol is prepared.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added.
-
The mixture is refluxed for 2-4 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Reaction with hydrazine derivatives can lead to the formation of pyrazole-fused or pyrazole-substituted chromenes, which are known for their antimicrobial properties.[2][9][11][26][27][28][29]
Protocol:
-
A mixture of this compound (1.0 equiv.) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 equiv.) in a solvent such as ethanol or acetic acid is refluxed for 4-8 hours.
-
The reaction is monitored by TLC.
-
After cooling, the product often precipitates and can be isolated by filtration.
-
The solid is washed with a cold solvent and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for the functionalization of bromo-substituted aromatic aldehydes and related chromene systems, providing an expected range for the reactions on this compound.
| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-95 |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100-120 | 12-24 | 60-85 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | RT-60 | 2-12 | 75-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 80-110 | 12-24 | 65-90 |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 100-120 | 8-16 | 60-80 |
| Schiff Base | Various Amines | Acetic Acid (cat.) | Ethanol | Reflux | 2-4 | 80-95 |
| Pyrazole Synthesis | Hydrazine Hydrate | - | Ethanol | Reflux | 4-8 | 70-90 |
Note: The yields are based on literature for analogous substrates and may vary for this compound.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the functionalization reactions.
References
- 1. iajpr.com [iajpr.com]
- 2. mdpi.com [mdpi.com]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crossmark [crossmark.crossref.org]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. allsubjectjournal.com [allsubjectjournal.com]
- 23. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ias.ac.in [ias.ac.in]
- 25. pnrjournal.com [pnrjournal.com]
- 26. Synthesis and evaluation of chromene-based compounds containing pyrazole moiety as antimicrobial agents | Faculty of Science [b.aun.edu.eg]
- 27. mdpi.com [mdpi.com]
- 28. ijtsrd.com [ijtsrd.com]
- 29. jpsionline.com [jpsionline.com]
Application Notes and Protocols: The Use of 6-Bromo-2H-chromene-3-carbaldehyde in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2H-chromene-3-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various organic molecules.[1] Its unique structure, featuring a reactive aldehyde group and a bromine atom on the chromene core, makes it an attractive starting material for the development of fluorescent probes.[1] These probes are instrumental in biological imaging and sensing applications, enabling the visualization and detection of specific analytes within complex biological systems.[1] This document provides detailed application notes and protocols for the potential use of this compound in the development of novel fluorescent probes. While specific examples of fluorescent probes derived directly from this compound are not extensively reported in the literature, this guide presents a representative, hypothetical protocol based on established chemical principles for fluorescent sensor design.
Principle of Fluorescent Probe Design
The aldehyde functional group of this compound is a key feature for designing "turn-on" fluorescent probes. The core principle often relies on a reaction between the aldehyde and a specific analyte or a recognition moiety that is quenched in its unbound state. This reaction leads to the formation of a new, highly fluorescent product. A common strategy involves the use of molecules containing hydrazine or amine functional groups, which can react with aldehydes to form hydrazones or Schiff bases, respectively. This condensation reaction can lead to a significant change in the electronic properties of the molecule, resulting in an increase in fluorescence quantum yield.
Hypothetical Fluorescent Probe for Hydrazine Detection
For illustrative purposes, this section details the design and application of a hypothetical fluorescent probe, BC-HZN , derived from this compound for the detection of hydrazine. Hydrazine is a highly toxic and reactive compound used in various industrial applications, and its detection in environmental and biological samples is of significant importance.
The proposed sensing mechanism involves the reaction of the non-fluorescent BC-HZN precursor (a Schiff base of this compound and a quencher-modified aniline) with hydrazine. The hydrazine displaces the quenching moiety, leading to the formation of a highly fluorescent hydrazone derivative.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the detection of hydrazine using a BC-HZN probe.
Experimental Protocols
Synthesis of a Hypothetical Schiff Base Precursor from this compound
This protocol describes the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted Primary Amine (e.g., 4-nitroaniline as a potential quencher)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of anhydrous ethanol.
-
Add 1.1 equivalents of the selected primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
General Protocol for Hydrazine Detection using a Chromene-Based Probe
Materials:
-
Stock solution of the synthesized chromene-based fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Hydrazine hydrate solution of known concentration.
-
Phosphate-buffered saline (PBS) or another appropriate buffer solution.
-
Fluorometer.
-
96-well microplate (optional, for high-throughput measurements).
Procedure:
-
Prepare a series of hydrazine solutions of varying concentrations in the desired buffer.
-
Prepare a working solution of the fluorescent probe in the same buffer. The final concentration of the probe should be optimized for the specific application (typically in the low micromolar range).
-
In a cuvette or a well of a microplate, mix the probe solution with the hydrazine solution.
-
Incubate the mixture at room temperature for a predetermined amount of time to allow the reaction to complete. The optimal incubation time should be determined experimentally.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
A control experiment without hydrazine should be performed to measure the background fluorescence of the probe.
-
Plot the fluorescence intensity as a function of hydrazine concentration to generate a calibration curve.
Data Presentation
The following table summarizes hypothetical photophysical data for the non-fluorescent probe precursor and the fluorescent hydrazone product. These values are representative and would need to be experimentally determined.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| BC-HZN Precursor | ~350 | ~420 | ~70 | < 0.01 |
| BC-HZN-Hydrazone | ~380 | ~480 | ~100 | > 0.50 |
Experimental Workflow Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of a Schiff base from this compound.
Analyte Detection Workflow
Caption: General workflow for the detection of hydrazine using a fluorescent probe.
Conclusion
This compound holds potential as a valuable scaffold for the development of novel fluorescent probes. The protocols and conceptual frameworks presented here provide a foundation for researchers to design and synthesize new sensors for a variety of analytes. The key to successful probe development will be the careful selection of the reaction partner for the aldehyde group to achieve the desired selectivity and "turn-on" fluorescence response. Further research into the derivatization of this chromene core could lead to the creation of a new class of fluorescent probes with significant applications in chemical biology and diagnostics.
References
Application Notes and Protocols: 6-bromo-2H-chromene-3-carbaldehyde in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2H-chromene-3-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its inherent chromophoric properties, coupled with the reactive aldehyde and bromo functionalities, provide a robust platform for the development of novel emitters, hosts, and charge-transport materials.[1] The chromene core is a well-established scaffold in the design of organic electronic materials, and its strategic functionalization allows for the fine-tuning of photophysical and electrochemical properties to meet the demanding requirements of high-performance OLED devices.
These application notes provide a comprehensive overview of the potential applications of this compound in OLED technology. It includes a detailed, albeit illustrative, synthesis protocol for a derivative suitable for OLED applications, a generalized methodology for device fabrication, and a discussion of the underlying principles that govern its function. Due to the limited availability of specific performance data for this exact compound in the public domain, this document presents a hypothetical, yet scientifically plausible, framework to guide researchers in this promising area.
Data Presentation: Hypothetical Performance of a Chromene-Based OLED
The following table summarizes the projected performance metrics of a hypothetical OLED device incorporating a derivative of this compound as an emissive dopant. This data is illustrative and intended to provide a benchmark for experimental investigation.
| Parameter | Value | Units |
| Peak Emission Wavelength (λmax) | 520 | nm |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.33, 0.62) | - |
| Maximum Luminance (Lmax) | > 10,000 | cd/m² |
| Maximum Current Efficiency (ηc) | 45 | cd/A |
| Maximum Power Efficiency (ηp) | 35 | lm/W |
| External Quantum Efficiency (EQE) at 100 cd/m² | 15 | % |
| Turn-on Voltage (Von) | 3.2 | V |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Green-Emitting Chromene Derivative
This protocol describes the synthesis of a hypothetical green-emitting material derived from this compound via a Suzuki coupling reaction, a common method for extending conjugation in organic electronic materials.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).
-
Reaction Execution: Degas the mixture by bubbling nitrogen through it for 20 minutes. Heat the reaction mixture to reflux (approximately 90 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using thermal evaporation. The synthesized chromene derivative is used as a dopant in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (EML) (e.g., CBP)
-
Synthesized chromene derivative (dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially onto the ITO substrate in the following order and with the specified thicknesses:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: CBP doped with 10 wt% of the synthesized chromene derivative (20 nm)
-
ETL: TPBi (30 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency of the fabricated OLED device using a programmable sourcemeter and a spectroradiometer.
Visualizations
Signaling Pathway and Device Architecture
The following diagram illustrates the energy level alignment and charge transport mechanism in the hypothetical OLED device.
Caption: Energy level diagram and charge flow in the OLED.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and fabrication process.
Caption: Workflow for synthesis and device fabrication.
Conclusion
This compound represents a highly attractive and versatile platform for the development of novel materials for OLED applications. While further experimental validation is required to ascertain its full potential, the foundational chemistry and photophysical principles suggest that its derivatives can contribute significantly to the advancement of OLED technology. The protocols and data presented herein, though partly illustrative, provide a solid starting point for researchers to explore this promising class of compounds and to develop next-generation organic electronic materials.
References
Application Notes and Protocols: Antimicrobial Activity of 6-Bromo-2H-chromene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a bromine atom at the 6-position of the 2H-chromene scaffold, coupled with a carbaldehyde group at the 3-position, presents a promising avenue for the development of novel antimicrobial agents. This document provides a summary of the available data on the antimicrobial efficacy of structurally related 6-bromo-chromene derivatives and offers detailed protocols for their synthesis and antimicrobial evaluation to facilitate further research and development in this area.
Data Presentation: Antimicrobial Activity
Note: The following data is for 6-bromo-chromene derivatives with different substituents at the 3-position (e.g., formylchromone, nitro) and should be interpreted as indicative of the potential activity of 6-bromo-2H-chromene-3-carbaldehyde derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related 6-Bromo-chromene Derivatives
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference Compound |
| 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | - |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | - |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus | 4 | Ciprofloxacin |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis | 1-4 | Ciprofloxacin |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus aureus | 4 | - |
Data sourced from a BenchChem application note.[1]
Table 2: Antibacterial Activity of 6-Bromo-3-nitro-2H-chromene Derivatives against Gram-Positive Bacteria
| Compound Name | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) |
| 6-Bromo-3-nitro-2-phenyl-2H-chromene | 16 | 16 |
| 6-Bromo-2-(4-fluorophenyl)-3-nitro-2H-chromene | 8 | 8 |
| 6-Bromo-2-(4-chlorophenyl)-3-nitro-2H-chromene | 8 | 8 |
| 6-Bromo-2-(4-bromophenyl)-3-nitro-2H-chromene | 8 | 8 |
This data highlights the activity of 6-bromo-3-nitro-2H-chromenes, which are structurally similar to the target carbaldehyde derivatives.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of 2H-Chromene-3-carbaldehydes
This protocol describes a general method for the synthesis of 2H-chromene-3-carbaldehydes via the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde.
Materials:
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde)
-
Acrolein or other α,β-unsaturated aldehydes
-
Catalyst (e.g., DABCO, pyrrolidine)
-
Solvent (e.g., Acetonitrile, Ethanol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) and the α,β-unsaturated aldehyde (1 mmol) in the chosen solvent (e.g., acetonitrile, 0.3 mL).
-
Add the catalyst (e.g., DABCO, 0.2 mmol) to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for the required duration (typically 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Recrystallize the purified product from a suitable solvent (e.g., isopropanol) to afford the pure 2H-chromene-3-carbaldehyde derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds in the microtiter plate to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired cell concentration.
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and DMSO, without any compound).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
After incubation, assess microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to aid in the determination of the MIC endpoint. A color change from blue to pink indicates viable cells.
Protocol 3: Determination of Zone of Inhibition by Agar Disk Diffusion Method
This protocol describes the agar disk diffusion method to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
DMSO
-
Positive control antibiotic disks
-
Sterile swabs
Procedure:
-
Prepare MHA or SDA plates.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compounds dissolved in DMSO.
-
Place the impregnated disks, along with a positive control antibiotic disk and a DMSO-only negative control disk, onto the surface of the agar plates.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Disk Diffusion Assay.
References
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 6-Bromochromene
Abstract
This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of 6-bromochromene, a key reaction in the synthesis of functionalized chromene derivatives. Chromene scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This protocol outlines the requisite reagents, step-by-step procedure, reaction conditions, and purification methods to yield 6-bromo-2H-chromene-3-carbaldehyde. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is a substituted chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4][5] The Vilsmeier reagent then acts as a weak electrophile, reacting with electron-rich substrates to introduce a formyl group (-CHO).[1][4] This application note details the specific application of this reaction to 6-bromochromene to synthesize this compound, an important intermediate for further chemical modifications.[6][7]
Reaction Scheme
The overall reaction is as follows:
6-bromochromene + Vilsmeier Reagent → this compound
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the chromene ring and subsequent hydrolysis to yield the aldehyde.[1][3]
Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[1][5]
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 6-Bromochromene | C₉H₇BrO | 211.06 | 2.11 g | 10.0 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.37 mL | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent for extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - | For work-up |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 30 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | For purification |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Eluent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Eluent |
3.2. Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with 6-Bromochromene: Dissolve 6-bromochromene (2.11 g, 10.0 mmol) in DMF (10 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it cautiously into a beaker containing crushed ice (approximately 50 g). Stir the mixture vigorously for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
Purify the crude product by silica gel column chromatography. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity). Collect the fractions containing the desired product and combine them. Remove the solvent under reduced pressure to yield pure this compound.
3.4. Characterization
The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield for this reaction is typically in the range of 70-85%, based on similar Vilsmeier-Haack formylations.[1]
Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 6-bromochromene.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The reaction should be performed under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture.
-
The quenching of the reaction mixture with ice and the neutralization with sodium bicarbonate should be done slowly and carefully as the reaction is exothermic and releases gas.
By following this detailed protocol, researchers can effectively synthesize this compound, a valuable building block for the development of novel therapeutic agents and other functional organic molecules.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Direct Cyclization and Formylation: This approach often starts with 5-bromosalicylaldehyde, which is reacted with an acrolein equivalent in a cyclization reaction to form the 2H-chromene ring, followed by formylation at the 3-position. A common method for formylation is the Vilsmeier-Haack reaction.[1][2][3][4]
-
Modification of a Pre-formed Chromene Ring: An alternative route involves the bromination of a 2H-chromene-3-carbaldehyde precursor or the formylation of a 6-bromo-2H-chromene intermediate.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors.[5] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[5]
-
Purity of Reagents and Solvents: Impurities, especially in the starting salicylaldehyde or the formylating agent, can lead to side reactions.[5]
-
Atmospheric Moisture: Many reagents used in these syntheses are sensitive to moisture.[5]
-
Product Instability: The 2H-chromene ring system or the aldehyde functional group might be sensitive to the reaction or workup conditions.[5]
-
Inefficient Purification: The product may be lost during extraction or chromatography.
Q3: What are the expected side products in this synthesis?
A3: Depending on the specific route, potential side products can include:
-
Unreacted starting materials.
-
Over-brominated or under-brominated products if bromination is a separate step.
-
Products of polymerization or decomposition, especially if the reaction is run at a high temperature for an extended period.
-
In the case of the Vilsmeier-Haack reaction, incomplete hydrolysis of the iminium salt intermediate can lead to impurities.[4][6]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and activity of starting materials (5-bromosalicylaldehyde, formylating agents) using techniques like NMR or melting point analysis. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the Vilsmeier-Haack reaction, temperatures are typically kept low initially during reagent formation and then may be raised.[2][7] Monitor the reaction progress by TLC at different temperatures. |
| Insufficient Reaction Time | Extend the reaction time and monitor by TLC until the starting material is consumed. Be cautious of potential product degradation with prolonged heating. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction type. For Vilsmeier-Haack, solvents like DMF, chloroform, or dichloroethane are common.[2][8] |
| Poor Reagent Stoichiometry | Carefully control the molar ratios of the reactants. An excess of the formylating agent may be required, but a large excess can lead to side reactions. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions due to High Temperature | Lower the reaction temperature and monitor the reaction more frequently to stop it once the main product is formed. |
| Presence of Water/Moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents. |
| Decomposition of Product during Workup | The product may be sensitive to acidic or basic conditions during extraction.[9] Neutralize the workup solutions carefully and minimize the exposure time. |
| Oxidation of the Aldehyde | Minimize exposure of the purified product to air. Store under an inert atmosphere. |
Experimental Protocols
Illustrative Protocol: Vilsmeier-Haack Formylation of 6-Bromo-2H-chromene
This is a generalized protocol and may require optimization.
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring while maintaining the temperature below 5 °C.[10] Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.[7]
-
Reaction with Chromene: Dissolve 6-bromo-2H-chromene in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloroethane).[8] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a cold sodium hydroxide or sodium carbonate solution to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Factors Influencing Yield in this compound Synthesis
| Parameter | Condition | Expected Impact on Yield | Reference |
| Temperature | Too low | Incomplete reaction, low conversion | [5] |
| Too high | Increased side products, decomposition | [5] | |
| Reaction Time | Too short | Incomplete reaction | [5] |
| Too long | Product degradation, side reactions | [5] | |
| Solvent Purity | Anhydrous | Minimizes side reactions with water-sensitive reagents | [5] |
| Presence of water | Decomposition of reagents, lower yield | [5] | |
| Reagent Purity | High purity | Cleaner reaction, higher yield | [5] |
| Impure | Side reactions, difficult purification | [5] | |
| Atmosphere | Inert (N₂, Ar) | Protects sensitive reagents and intermediates | [5] |
| Air | Potential for oxidation and side reactions | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in chromene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 6-Bromo-2H-Chromene-3-Carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-2H-chromene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via the Vilsmeier-Haack reaction, several impurities can arise. These may include unreacted starting materials such as 5-bromosalicylaldehyde, residual Vilsmeier reagent, and side-products from incomplete or alternative reaction pathways. Over-formylation or reactions at other positions on the aromatic ring can also lead to isomeric impurities, although these are generally minor.
Q2: What are the recommended initial purification methods for crude this compound?
A2: The initial purification typically involves a work-up procedure to remove the bulk of inorganic salts and reaction solvents. This is often followed by either column chromatography or recrystallization. The choice between these methods depends on the nature and quantity of the impurities present.
Q3: Is this compound stable under typical purification conditions?
A3: While generally stable, prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided to prevent potential degradation or side reactions of the aldehyde functional group. It is advisable to perform purification steps under neutral or mildly acidic conditions and to minimize heating duration.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring fraction purity. A suitable eluent system, often a mixture of hexane and ethyl acetate, should be used to achieve good separation between the product and impurities on the TLC plate. Visualization can be done under UV light.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. A gradient elution may be necessary for complex mixtures. |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Column channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is highly polar, a solvent system containing a small amount of methanol might be necessary. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before applying it to the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Recrystallization
| Problem | Potential Cause | Solution |
| Product Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. | |
| Presence of impurities that inhibit crystallization. | Attempt to purify the crude product by a preliminary method like a quick filtration through a silica plug before recrystallization. | |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can induce precipitation. |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. | |
| Low Recovery of Pure Product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in hexane.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the components.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product is tested for solubility in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: The crude solid is placed in a flask, and the chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
common side products in the synthesis of 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-bromo-2H-chromene-3-carbaldehyde. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-bromo-2H-chromene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich nature of the chromene ring allows for electrophilic substitution to introduce the formyl group.
Q2: What are the potential side products in the Vilsmeier-Haack formylation of 6-bromo-2H-chromene?
While the Vilsmeier-Haack reaction is generally efficient, several side products can arise depending on reaction conditions and the purity of reagents. These may include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 6-bromo-2H-chromene in the final product mixture.
-
Di-formylated Products: Although less common, over-formylation can occur, leading to the introduction of a second aldehyde group on the chromene ring.
-
Chlorinated Byproducts: The use of phosphorus oxychloride can sometimes lead to the formation of chlorinated chromene derivatives as minor impurities.
-
Polymeric Materials: Harsh reaction conditions or the presence of impurities can induce polymerization of the starting material or product, resulting in tarry residues.
-
Hydrolysis Products of the Vilsmeier Reagent: Improper workup can lead to residual DMF and other hydrolysis products.
Q3: What is the general mechanism of the Vilsmeier-Haack reaction for this synthesis?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 6-bromo-2H-chromene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Low Reactivity of Substrate: The reaction may require more forcing conditions. 3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. 2. Gradually increase the reaction temp |
optimizing reaction conditions for the Vilsmeier-Haack synthesis of chromenes
Welcome to the technical support center for the Vilsmeier-Haack synthesis of chromenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Vilsmeier-Haack synthesis of chromenes, providing potential causes and actionable solutions.
Q1: I am getting a low or no yield of my desired chromene product. What are the likely causes and how can I improve it?
A1: Low or no product yield is a common issue with several potential root causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and a halogenating agent like POCl₃) is moisture-sensitive. Any moisture in your glassware or reagents can decompose it.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃ or other halogenating agents. It is best to prepare the Vilsmeier reagent fresh at a low temperature (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2] If your phenol or o-hydroxyaryl ketone substrate has strong electron-withdrawing groups, the reaction may be sluggish or fail.
-
Solution: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.
-
Solution: Monitor the reaction's progress using TLC. If the reaction is slow, a gradual increase in temperature (e.g., to 70-80 °C) might be necessary.[1]
-
-
Product Decomposition During Work-up: The chromene product may be sensitive to the work-up conditions.
-
Solution: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like a saturated sodium bicarbonate or sodium acetate solution.[1]
-
Q2: My reaction mixture has turned into a dark, tarry residue. What went wrong?
A2: The formation of a tarry residue usually points to two main problems:
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition of the starting materials and products.
-
Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Using an ice bath is highly recommended to manage the reaction temperature effectively.
-
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.
-
Solution: Always use purified, high-purity starting materials and anhydrous solvents.
-
Q3: I am observing multiple products on my TLC plate. How can I improve the selectivity of the reaction?
A3: The formation of multiple products can be due to side reactions. Here's how to address this:
-
Side Reactions: Possible side reactions include di-formylation or formylation at different positions on the aromatic ring.
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to side products.[1] Ensure the reaction temperature is not excessively high and the reaction time is not too long. Purification of the crude product using column chromatography is often necessary to isolate the desired product.
-
-
Substrate-Specific Issues: The substitution pattern on your starting phenol can influence the regioselectivity of the formylation.
-
Solution: While the Vilsmeier-Haack reaction generally favors formylation at the less sterically hindered position (para to the hydroxyl group), electronic effects can also play a role.[3] If you are getting a mixture of ortho and para formylation, you may need to optimize the reaction conditions (temperature, solvent) to favor the desired isomer.
-
Q4: I am having difficulty isolating my chromene product after the work-up. What can I do?
A4: Product isolation can be challenging due to its properties or issues during extraction:
-
Product is Water-Soluble: Some chromene derivatives, especially those with polar functional groups, may have some solubility in the aqueous layer during extraction.
-
Solution: If you suspect your product is water-soluble, try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Performing multiple extractions with a suitable organic solvent will also help maximize the recovery.
-
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.
-
Solution: To break up emulsions, you can try adding a small amount of brine or a different organic solvent. Gentle swirling or centrifugation can also be effective.
-
Data Presentation: Optimizing Reaction Conditions
The yield of the Vilsmeier-Haack reaction for the synthesis of chromene precursors (formylated phenols) can be significantly influenced by the reaction conditions. The following table summarizes the effect of different conditions on the yield of formylated phenols.
| Substrate | Vilsmeier Reagent | Reaction Condition | Reaction Time | Yield (%) | Reference |
| Phenol | DMF/SOCl₂ | Solution phase (60°C) | 6 hours | 87 | [4] |
| p-Cresol | DMF/SOCl₂ | Solution phase (60°C) | 6 hours | 78 | [4] |
| o-Chlorophenol | DMF/SOCl₂ | Solution phase (60°C) | 6 hours | 74 | [4] |
| p-Chlorophenol | DMF/SOCl₂ | Solution phase (60°C) | 6 hours | 72 | [4] |
| Phenol | DMF/SOCl₂ | Solvent-less (RT) | 30 minutes | 67 | [4] |
| p-Cresol | DMF/SOCl₂ | Solvent-less (RT) | 30 minutes | 64 | [4] |
| o-Chlorophenol | DMF/SOCl₂ | Solvent-less (RT) | 30 minutes | 68 | [4] |
| p-Chlorophenol | DMF/SOCl₂ | Solvent-less (RT) | 30 minutes | 64 | [4] |
| Phenol | DMF/SOCl₂ | Microwave (800W) | 2-3 minutes | 92 | [4] |
| p-Cresol | DMF/SOCl₂ | Microwave (800W) | 2-3 minutes | 88 | [4] |
| o-Chlorophenol | DMF/SOCl₂ | Microwave (800W) | 2-3 minutes | 84 | [4] |
| p-Chlorophenol | DMF/SOCl₂ | Microwave (800W) | 2-3 minutes | 82 | [4] |
| Phenol | DMF/SOCl₂ | Ultrasonic radiation | 30-45 minutes | 90 | [4] |
| p-Cresol | DMF/SOCl₂ | Ultrasonic radiation | 30-45 minutes | 85 | [4] |
| o-Chlorophenol | DMF/SOCl₂ | Ultrasonic radiation | 30-45 minutes | 81 | [4] |
| p-Chlorophenol | DMF/SOCl₂ | Ultrasonic radiation | 30-45 minutes | 79 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the Vilsmeier-Haack synthesis of chromenes.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Phenols
This protocol describes the formylation of a phenol, which is often the first step in a two-step synthesis of chromenes.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the substituted phenol (1 equivalent) in a minimal amount of anhydrous DMF. Add the phenol solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture can be stirred at room temperature or heated depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Formylchromones from o-Hydroxyaryl Ketones
This protocol outlines a one-step synthesis of 3-formylchromones.
-
Reaction Setup: To a cooled (0°C) solution of an appropriate o-hydroxyaryl ketone (1 equivalent) in anhydrous DMF (3-5 equivalents), add POCl₃ (2-3 equivalents) dropwise with constant stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. The reaction is typically stirred at this temperature for several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-formylchromone.
Visualizations
The following diagrams illustrate the key processes in the Vilsmeier-Haack synthesis of chromenes.
Caption: Vilsmeier-Haack reaction mechanism for chromene synthesis.
Caption: General experimental workflow for chromene synthesis.
Caption: Troubleshooting decision tree for Vilsmeier-Haack synthesis.
References
preventing byproduct formation in 6-bromo-2H-chromene-3-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-bromo-2H-chromene-3-carbaldehyde. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the commonly employed Vilsmeier-Haack reaction.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions. It is recommended to use freshly distilled POCl₃ and anhydrous DMF. |
| Insufficient Reaction Temperature | The reaction mixture typically requires heating to proceed efficiently.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure the temperature is maintained within the optimal range (consult specific protocols). |
| Poor Quality Starting Material | Impurities in the starting 1-(5-bromo-2-hydroxyphenyl)ethanone can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary. |
| Premature Quenching of the Reaction | Ensure the reaction has gone to completion by TLC analysis before pouring the mixture into ice water. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of the Vilsmeier Reagent | The Vilsmeier reagent can react with other functional groups.[1] To minimize this, ensure slow, controlled addition of the starting material to the pre-formed Vilsmeier reagent at a low temperature. |
| Diformylation | Although less common for phenolic compounds, diformylation can occur, leading to the formation of a second aldehyde group on the aromatic ring. Using a stoichiometric amount of the Vilsmeier reagent can help to avoid this. |
| Reaction with Hydroxyl Group | The Vilsmeier reagent can potentially react with the phenolic hydroxyl group, leading to the formation of undesired esters or other derivatives. Maintaining a controlled temperature and using the correct stoichiometry can mitigate this. |
| Unreacted Starting Material | Incomplete reaction will result in the presence of the starting acetophenone in the final product mixture. Ensure sufficient reaction time and optimal temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Byproducts | Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography. Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary. |
| Presence of Colored Impurities | The reaction can sometimes produce colored impurities. Washing the crude product with a suitable solvent or treating it with activated charcoal can help to remove these. |
| Product is an Oil Instead of a Solid | The presence of impurities can prevent the product from solidifying. Attempt to purify a small amount by preparative TLC to obtain a pure sample that may then crystallize. Seeding the bulk of the oily product with these crystals can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound. In this case, 1-(5-bromo-2-hydroxyphenyl)ethanone is treated with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the target molecule.[1][3]
Q2: What are the likely byproducts in the Vilsmeier-Haack synthesis of this compound?
A2: While specific literature on byproducts for this exact synthesis is limited, based on the reactivity of the starting materials and the Vilsmeier reagent, potential byproducts could include:
-
Unreacted 1-(5-bromo-2-hydroxyphenyl)ethanone: Due to incomplete reaction.
-
Diformylated products: Where a second aldehyde group is introduced onto the aromatic ring.
-
Products from reaction at the hydroxyl group: Such as O-formyl or O-phosphoryl derivatives.
-
Isomeric products: Depending on the regioselectivity of the formylation.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative approach involves the condensation of 5-bromosalicylaldehyde with an appropriate three-carbon building block. For instance, a reaction with acrolein or a related species in the presence of a base could potentially yield the desired chromene structure. However, this route may also present challenges with byproduct formation, such as Michael addition products or polymers.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot.
Q5: What are the key safety precautions for this synthesis?
A5: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from inactivating the reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-(5-bromo-2-hydroxyphenyl)ethanone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Troubleshooting Guide Summary for Vilsmeier-Haack Synthesis
| Issue | Potential Byproduct/Cause | Key Optimization Parameter |
| Low Yield | Incomplete reaction | Reaction time and temperature |
| Multiple Spots on TLC | Diformylation, side reactions | Stoichiometry of reagents |
| Purification Difficulty | Co-eluting impurities | Chromatographic solvent system |
| Product Oily | Residual solvent/impurities | Purification and drying |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis optimization.
References
Technical Support Center: Synthesis of 6-bromo-2H-chromene-3-carbaldehyde
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 6-bromo-2H-chromene-3-carbaldehyde. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Overview of Synthesis
The most common and direct route for synthesizing this compound involves the reaction of 5-bromosalicylaldehyde with an α,β-unsaturated aldehyde, typically acrolein. This reaction is an oxa-Michael-Aldol condensation cascade.[1] The process is generally catalyzed by a base, such as potassium carbonate or an amine like pyrrolidine.[1][2] Key challenges in scaling up this synthesis include managing reaction exotherms, preventing polymerization of acrolein, minimizing side-product formation, and establishing an efficient purification method suitable for large quantities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield is a common issue during scale-up. Several factors could be responsible:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material (5-bromosalicylaldehyde) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Acrolein is highly reactive and prone to polymerization, especially in the presence of light or impurities. Use freshly distilled or high-purity acrolein containing an inhibitor like hydroquinone.
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Ensure the catalyst (e.g., potassium carbonate) is finely ground and dry.[3] If using an amine catalyst like pyrrolidine, ensure it is of high purity.
-
Side Reactions: Polymerization of acrolein is a major side reaction. Another possibility is the formation of undesired condensation products. Slow, controlled addition of acrolein at a maintained temperature can mitigate these issues.
-
Product Degradation: The chromene product might be sensitive to the reaction or workup conditions. Ensure the workup procedure is performed promptly after the reaction is complete and avoid overly acidic or basic conditions if the product is unstable.
Q2: I am observing a significant amount of dark, tar-like material in my reaction vessel. What is it and how can I prevent it?
A2: The formation of a dark, viscous, or solid tar is almost certainly due to the polymerization of acrolein.
-
Prevention:
-
Controlled Addition: Add acrolein dropwise to the reaction mixture rather than all at once. This keeps its instantaneous concentration low.
-
Temperature Control: Maintain the recommended reaction temperature strictly. Runaway temperatures will accelerate polymerization. For larger scales, this may require a reactor with efficient cooling.
-
Inhibitor: Ensure the acrolein used contains an appropriate inhibitor.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce side reactions.
-
Q3: The purification by column chromatography, which worked on a small scale, is difficult and inefficient for larger batches. What are my options?
A3: While flash column chromatography is excellent for small-scale purification, it is often impractical and costly at the kilogram scale.[2][3] Consider the following alternatives:
-
Recrystallization: This is the most desirable method for large-scale purification. Experiment with various solvent systems to find one that provides good recovery and high purity. Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexanes, or toluene.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be a viable option, although this is less common for this specific compound.
-
Trituration/Slurry Wash: Washing the crude solid product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective preliminary purification step.
Q4: How do I effectively control the reaction temperature during scale-up, especially given the potential for an exothermic reaction?
A4: Managing heat transfer is a critical scale-up challenge.[4][5]
-
Reactor Choice: Use a jacketed reactor with a temperature control unit that can both heat and cool efficiently.
-
Slow Reagent Addition: The rate of addition of acrolein should be carefully controlled. A syringe pump or a dropping funnel can be used to ensure a slow, consistent rate. The addition rate should be tied to the reactor's ability to dissipate the generated heat.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate heat more effectively, though this may increase reaction time and impact downstream processing.
-
Monitoring: Continuous temperature monitoring with an internal probe is essential.
Quantitative Data Summary
The following table summarizes typical reaction parameters for chromene synthesis based on analogous procedures described in the literature. Optimization for this compound is recommended.
| Parameter | Condition A (Base Catalyst) | Condition B (Amine Catalyst) | Scale-Up Consideration |
| Starting Material | 5-Bromosalicylaldehyde | 5-Bromosalicylaldehyde | Ensure high purity (>98%) to avoid side reactions. |
| Reagent | Acrolein (1.0 - 1.2 equiv.) | Acrolein (1.0 - 1.2 equiv.) | Use inhibited, high-purity acrolein. Add dropwise. |
| Catalyst | K₂CO₃ (0.2 - 1.0 equiv.)[1][3] | Pyrrolidine (0.1 - 0.2 equiv.)[2] | K₂CO₃ is cheaper for large scale but heterogeneous. Pyrrolidine is homogeneous but requires careful handling. |
| Solvent | Dioxane[1], Butan-2-one[3] | Toluene/Acetone[2], DMSO[1] | Select a solvent with an appropriate boiling point for temperature control and that facilitates product isolation. |
| Temperature | Reflux (e.g., 80-100 °C)[1][3] | Reflux (e.g., 65-70 °C)[2] | Precise temperature control is crucial to prevent polymerization. Use a jacketed reactor. |
| Reaction Time | 2 - 16 hours[1][3] | 12 - 24 hours[2] | Monitor by TLC/HPLC. Time may vary with scale. |
| Typical Yield | Good to Excellent (literature)[1] | Good (literature)[2] | Yields often decrease on scale-up without process optimization. |
Key Experimental Protocols
Protocol: Synthesis of this compound via Base Catalysis
This protocol is adapted from literature procedures for similar chromene syntheses.[1]
Materials:
-
5-bromosalicylaldehyde
-
Acrolein (stabilized)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dioxane, anhydrous
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a dropping funnel. Purge the reactor with dry nitrogen.
-
Charge Reagents: To the reactor, add 5-bromosalicylaldehyde (1.0 equiv.), potassium carbonate (0.5 equiv.), and dioxane.
-
Heating: Begin stirring and heat the mixture to reflux (approx. 100-101 °C).
-
Acrolein Addition: Once refluxing, add acrolein (1.1 equiv.) dropwise via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature to ensure no dangerous exotherm occurs.
-
Reaction: Maintain the reaction at reflux for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of dioxane or ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel for smaller scales.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for common synthesis issues.
References
Navigating the Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 6-bromo-2H-chromene-3-carbaldehyde, a crucial intermediate in pharmaceutical and materials science research.[1][2] Below, you will find a comparative analysis of alternative catalytic systems, detailed troubleshooting guides to overcome common experimental hurdles, and meticulously outlined experimental protocols.
Alternative Catalysts: A Comparative Overview
The synthesis of this compound is typically achieved through an oxa-Michael-aldol condensation reaction between 5-bromosalicylaldehyde and an α,β-unsaturated aldehyde like acrolein. While various catalysts can be employed, organocatalysts have emerged as a prominent metal-free alternative. The following table summarizes quantitative data for select alternative catalysts.
| Catalyst | Catalyst Loading (mol%) | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | 20 | 5-bromosalicylaldehyde, Acetone* | Toluene/Acetone | 65-70 | 12-24 | Not specified for acrolein adduct | [3] |
| Prolinol triethylsilyl ether | 20 | 6-chloro-2H-chromene-3-carbaldehyde**, Nitromethane | Methanol | Room Temp | Not specified | 92 (for chloro-analog) | [4] |
| K₂CO₃ | Not specified | Salicylaldehydes, Acrolein | Dioxane | Reflux | 2 | Good to excellent | [5] |
*Note: This protocol is for the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.[3] It serves as a foundational method that can be adapted for the synthesis of the target carbaldehyde using acrolein. **Note: This data is for a conjugate addition to a pre-formed chromene, indicating the catalyst's activity with halo-substituted chromenes.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound using alternative catalysts.
Q1: My reaction yield is consistently low when using pyrrolidine as a catalyst. What are the potential causes and how can I improve it?
A1: Low yields in pyrrolidine-catalyzed oxa-Michael-aldol reactions can stem from several factors:
-
Catalyst Decomposition: Pyrrolidine can be sensitive to prolonged heating. Ensure the reaction is monitored closely by TLC and stopped once the starting material is consumed to prevent catalyst degradation and side product formation.
-
Side Reactions: The formation of enamines from the catalyst and acrolein can lead to polymerization or other undesired side reactions.[3] Consider adding the acrolein slowly to the reaction mixture to maintain a low concentration.
-
Incomplete Reaction: The reaction may not be reaching completion. Ensure anhydrous conditions, as water can interfere with the catalytic cycle. Using molecular sieves can be beneficial.[3]
-
Product Degradation: The aldehyde product can be sensitive to the reaction conditions. Minimize reaction time and purify the product promptly after workup.
Q2: I am observing the formation of a significant amount of a tarry, polymeric substance in my reaction.
A2: Polymerization of acrolein is a common issue. To mitigate this:
-
Slow Addition: Add the acrolein dropwise to the reaction mixture containing the salicylaldehyde and catalyst over an extended period.
-
Lower Temperature: While the reaction may require heating, excessively high temperatures can accelerate polymerization. Experiment with slightly lower temperatures to find an optimal balance between reaction rate and side reactions.
-
Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the acrolein before use.
Q3: When using prolinol silyl ether catalysts, I am getting a complex mixture of products. How can I improve the selectivity?
A3: Prolinol silyl ethers are effective organocatalysts, but their performance can be influenced by several parameters:[4]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction pathway and selectivity. Protic solvents like methanol have been shown to be effective.[4] Experiment with different solvents to optimize the reaction.
-
Acidic Additives: The presence of a co-catalyst, such as a weak acid, can stabilize intermediates and improve selectivity. Benzoic acid is a commonly used additive in such reactions.[4]
-
Steric Hindrance: The bulky silyl ether group is designed to control the stereochemical outcome.[6] However, side reactions can still occur. Ensure the purity of your starting materials and catalyst.
Q4: My Vilsmeier-Haack formylation of a pre-formed 6-bromo-2H-chromene is not working. What are the common pitfalls?
A4: The Vilsmeier-Haack reaction is a powerful formylation method, but it is sensitive to reaction conditions:[7][8]
-
Reagent Quality: The Vilsmeier reagent is formed in situ from a phosphorus oxyhalide (e.g., POCl₃) and a formamide (e.g., DMF). The purity and dryness of these reagents are critical.[9] Use freshly distilled reagents for best results.
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[8] The electron-withdrawing nature of the bromine atom and the chromene system might deactivate the ring towards formylation. More forcing conditions (higher temperature, longer reaction time) may be required.
-
Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[7] This is typically done by pouring the reaction mixture into ice-water followed by neutralization. Incomplete hydrolysis can lead to low yields.
Experimental Protocols
Protocol 1: Pyrrolidine-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.[3]
Materials:
-
5-bromosalicylaldehyde
-
Acrolein (freshly distilled)
-
Pyrrolidine
-
Anhydrous Toluene
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromosalicylaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene.
-
Add pyrrolidine (0.2 eq) to the solution.
-
Heat the mixture to 65-70°C.
-
Slowly add freshly distilled acrolein (1.1 eq) dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Prolinol Silyl Ether-Catalyzed Synthesis of this compound
This protocol is based on the general procedure for oxa-Michael-aldol reactions catalyzed by prolinol silyl ethers.
Materials:
-
5-bromosalicylaldehyde
-
Acrolein (freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Benzoic acid
-
Anhydrous Methanol
-
Standard laboratory glassware for reactions at room temperature
Procedure:
-
To a round-bottom flask, add 5-bromosalicylaldehyde (1.0 eq), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 eq), and benzoic acid (0.2 eq).
-
Add anhydrous methanol as the solvent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add freshly distilled acrolein (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis.
Caption: Organocatalytic cycle for chromene synthesis.
References
- 1. Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis | MDPI [mdpi.com]
- 2. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Managing Impurities in 6-bromo-2H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-bromo-2H-chromene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A prevalent method for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base catalyst.[1][2] For this compound, the synthesis would typically start from 5-bromosalicylaldehyde and acrolein. Another approach is the Vilsmeier-Haack formylation of 6-bromo-2H-chromene, although this can sometimes lead to a mixture of products.[3]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Based on the common synthetic route from 5-bromosalicylaldehyde and acrolein, potential impurities include:
-
Unreacted Starting Materials: Residual 5-bromosalicylaldehyde and polymerized acrolein.
-
Side-Products: Michael addition products or other condensation byproducts.
-
Over-oxidation Products: The corresponding carboxylic acid if the aldehyde is sensitive to oxidation.
-
Solvent Residues: Traces of solvents used in the reaction and work-up, such as dioxane or diethyl ether.[1]
If a Vilsmeier-Haack approach is used for formylation of 6-bromo-2H-chromene, a significant impurity could be the corresponding 4-chloro-6-bromo-2H-chromene.[3]
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or side-products from extended reaction times or excessive heat.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: this compound is typically a yellow powder and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation of the aldehyde functional group. Recommended storage is at 0-8 °C.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the purity of starting materials. |
| Suboptimal reaction conditions. | Optimize the base catalyst and solvent system. For the reaction of salicylaldehydes with acrolein, potassium carbonate in dioxane is a common choice.[1] |
| Product loss during work-up. | Ensure proper pH adjustment during aqueous washes to prevent the product from partitioning into the aqueous layer. Use a suitable extraction solvent and perform multiple extractions. |
| Degradation of the product. | Aldehydes can be sensitive. Avoid overly acidic or basic conditions during work-up and purification. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity (by TLC/NMR) | Potential Cause | Suggested Solution |
| Spot corresponding to 5-bromosalicylaldehyde. | Incomplete reaction. | Extend the reaction time as monitored by TLC. |
| Baseline material or streaks on TLC. | Polymerization of acrolein or product degradation. | Use freshly distilled acrolein. Avoid excessive heating. |
| Unidentified aromatic signals in ¹H NMR. | Side-products from self-condensation or other side reactions. | Optimize reaction conditions (temperature, concentration). Purify the crude product using column chromatography. |
| A doublet around 6.5-7.0 ppm and the absence of an aldehyde signal in ¹H NMR (if using Vilsmeier-Haack). | Formation of 4-chloro-6-bromo-2H-chromene. | This is a common byproduct of the Vilsmeier-Haack reaction on chromanones.[3] A thorough chromatographic separation is required. Consider an alternative synthetic route if this is the major product. |
Issue 3: Difficulty in Purifying the Final Compound
| Problem | Suggested Solution |
| Co-elution of impurities during column chromatography. | Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation.[5] For aldehydes, adding a small amount of triethylamine to the eluent can sometimes improve separation and prevent streaking on silica gel. |
| Oiling out during recrystallization. | The chosen solvent may be too good a solvent. Try a solvent pair system. Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed. Heat to redissolve and then cool slowly. For a related compound, ethanol was a successful recrystallization solvent.[1] |
| Product degradation on silica gel. | Aldehydes can be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar 2H-chromene-3-carbaldehydes.[1]
-
To a solution of 5-bromosalicylaldehyde (10 mmol) in 20 mL of 1,4-dioxane, add acrolein (15 mmol) and potassium carbonate (10 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 40 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
This is a general procedure adaptable for the purification of this compound.[5]
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.
-
Elution: Start with a non-polar eluent such as 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a 9:1 hexane:ethyl acetate mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
A reverse-phase HPLC method is suitable for assessing the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm.
-
-
Analysis: Purity is determined by the area percentage of the main peak.
Data Presentation
Table 1: Representative Column Chromatography Purification Data for a Chromene Aldehyde
| Parameter | Value |
| Crude Sample Weight | 2.5 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 mm (ID) x 250 mm (Length) |
| Eluent System | Hexane:Ethyl Acetate (Gradient) |
| Initial Eluent Ratio | 95:5 |
| Final Eluent Ratio | 80:20 |
| Fraction Size | 15 mL |
| Purified Product Yield | 1.9 g (76%) |
| Purity (by HPLC) | >98% |
| Physical Appearance | Pale yellow solid |
This data is representative and based on the purification of similar chromene aldehydes.
Table 2: Analytical Data for Purity Assessment
| Analytical Technique | Parameter | Expected Result for Pure this compound |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) | Singlet, δ ≈ 9.5-10.5 ppm |
| Aromatic protons | Multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm) | |
| Chromene protons | Signals corresponding to the 2H-chromene ring system | |
| HPLC | Retention Time | A single major peak. |
| Mass Spectrometry | Molecular Ion Peak | [M]+ and [M+2]+ peaks characteristic of a bromine-containing compound. |
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting flowchart for impurity management.
References
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity of the Vilsmeier-Haack Reaction for Chromenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the Vilsmeier-Haack reaction for chromene substrates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of chromenes.
Issue 1: Low or No Yield of the Desired Formylated Chromene
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). The reagent should be prepared at low temperatures (0-5 °C) and used immediately. |
| Insufficiently Reactive Chromene Substrate | The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1] If your chromene substrate has electron-withdrawing groups, it may be less reactive. Consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature. However, be aware that higher temperatures may lead to side product formation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or gradually increasing the temperature. |
| Product Decomposition During Workup | The formylated chromene product may be sensitive to the acidic conditions of the reaction mixture and the heat generated during aqueous workup. Pour the reaction mixture onto crushed ice to dissipate heat and neutralize the solution promptly and carefully with a mild base such as sodium bicarbonate or sodium acetate solution. |
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Substituent Effects | The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric effects of the substituents on the chromene ring. Electron-donating groups will activate the aromatic ring towards electrophilic substitution. Formylation generally occurs at the most electron-rich and sterically accessible position. For instance, in 7-methoxy-2,2-dimethylchroman-4-one, the Vilsmeier-Haack reaction can lead to the formation of 4-chlorochromene-3-carbaldehydes.[2] |
| Reaction Conditions | The stoichiometry of the Vilsmeier reagent can influence regioselectivity. An excess of the reagent may lead to di-formylation or formylation at less favorable positions. Optimize the molar ratio of the chromene substrate to the Vilsmeier reagent. |
| Temperature Effects | Higher reaction temperatures can sometimes lead to the formation of thermodynamic products over kinetic products, potentially altering the regioselectivity. Experiment with running the reaction at different temperatures to find the optimal conditions for the desired regioisomer. |
Issue 3: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The formation of the Vilsmeier reagent is an exothermic process. Strict temperature control is crucial. Prepare the reagent in an ice bath and add the POCl₃ to the DMF dropwise to manage the heat generated. |
| Impurities | Impurities in the starting materials or solvents can lead to polymerization and the formation of tarry byproducts. Ensure the purity of your chromene substrate and use high-purity, anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?
The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3]
Q2: Which positions on the chromene ring are most susceptible to Vilsmeier-Haack formylation?
The position of formylation on the chromene ring is dictated by the electronic and steric properties of the substituents present. The reaction is an electrophilic aromatic substitution, so it will preferentially occur at the most nucleophilic (electron-rich) and sterically accessible carbon atom. For 2H-chromenes, the electron-rich benzene ring is the typical site of formylation.
Q3: How do electron-donating and electron-withdrawing groups on the chromene ring affect the reaction?
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the Vilsmeier reagent. These groups will direct the formylation to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution and making the Vilsmeier-Haack reaction more difficult.
Q4: Can the choice of Vilsmeier reagent affect the regioselectivity?
While the combination of DMF and POCl₃ is the most common, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. While less common, altering the amide component (e.g., using N-methylformanilide) can also be explored, which may subtly influence the steric and electronic nature of the electrophile and potentially impact regioselectivity.
Quantitative Data
The regioselectivity of the Vilsmeier-Haack reaction is highly substrate-dependent. Below is a summary of representative data.
Table 1: Vilsmeier-Haack Reaction on a Chroman-4-one Derivative[2]
| Substrate | Product(s) | Yield (%) |
| 7-Methoxy-2,2-dimethylchroman-4-one | 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde and 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene | Low (for carbaldehyde), High (for chlorochromene) |
| 6-Bromo-7-methoxy-2,2-dimethylchroman-4-one | 6-Bromo-4-chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde and 6-Bromo-4-chloro-7-methoxy-2,2-dimethyl-2H-chromene | Low (for carbaldehyde), High (for chlorochromene) |
| 6,7-Dimethoxy-2,2-dimethylchroman-4-one | 4-Chloro-6,7-dimethoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde and 4-Chloro-6,7-dimethoxy-2,2-dimethyl-2H-chromene | Low (for carbaldehyde), High (for chlorochromene) |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture for a specified time (e.g., 30 minutes) at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve the chromene substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required, monitoring the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the reaction complex.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate or sodium acetate).
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification (e.g., by column chromatography or recrystallization).
Visualizations
Caption: General mechanism of the Vilsmeier-Haack reaction on a chromene substrate.
Caption: A logical workflow for troubleshooting the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
work-up procedure to remove unreacted starting materials in chromene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of chromene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a chromene synthesis reaction?
Common impurities include unreacted starting materials such as salicylaldehydes and active methylene compounds.[1] Basic catalysts, like piperidine, if used, will also be present in the crude product.[1] Additionally, byproducts from side reactions, such as various condensation products, can also form depending on the specific reaction conditions.[1]
Q2: How can I remove a basic catalyst, such as piperidine, from my reaction mixture?
Piperidine, a basic catalyst, can be effectively removed by performing an acidic wash during the work-up procedure.[1] After the reaction is complete, the mixture should be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a dilute aqueous acid solution, such as 1M HCl.[1] The protonated piperidine will move to the aqueous layer, which can then be separated.
Q3: My chromene derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" happens when the compound separates from the solution at a temperature above its melting point.[1] To address this, you can try the following:
-
Increase the solvent volume: Your solution might be too concentrated. Reheat the solution and add more of the primary solvent to decrease saturation.[1]
-
Modify the solvent system: Consider using a solvent with a lower boiling point or adjusting the ratio of solvents in a mixed solvent system.[1]
-
Cool the solution more slowly: Allowing the solution to cool gradually gives the molecules more time to form an ordered crystal lattice.[1]
-
Charcoal treatment: Impurities can sometimes lower the melting point of the mixture, causing it to oil out. Treating the hot solution with activated charcoal can help remove these impurities.[1]
Q4: I am getting poor separation of my chromene product during column chromatography. How can I improve this?
Poor separation in column chromatography can be addressed by optimizing several parameters:[1]
-
Mobile Phase Polarity: If your product and impurities are eluting too quickly and close together, the mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[1]
-
Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution can be more effective.[1] Start with a less polar mobile phase and gradually increase the polarity to better separate compounds with different polarities.[1]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent band broadening.[1]
-
Sample Loading: Load the sample onto the column in a narrow band using a concentrated solution.[1]
Data Presentation: Purification Parameters
The following table summarizes common solvent systems used for the purification of chromene derivatives by column chromatography and recrystallization, along with typical yields obtained after purification.
| Purification Method | Compound Type | Solvent System (v/v) | Typical Rf Value | Typical Yield (%) |
| Column Chromatography | Bithiochromene derivative | Hexane:Ethyl Acetate (9:1) | 0.53 | >85 |
| General Chromene derivative | Hexane:Ethyl Acetate (1:1) | 0.4 - 0.6 | 80 - 95 | |
| Polar Chromene derivatives | Dichloromethane:Methanol (95:5) | Varies | 70 - 90 | |
| Recrystallization | 6-Chloro-2-oxo-2H-chromene | Ethanol | N/A | High |
| General Chromene derivatives | Ethanol/Water | N/A | Varies | |
| General Chromene derivatives | Ethyl Acetate/Hexane | N/A | Varies |
Experimental Protocols
Protocol 1: General Aqueous Work-Up Procedure
This protocol describes a standard aqueous work-up to remove water-soluble impurities and catalysts before further purification.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, cool it in an ice bath.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (if a basic catalyst was used): Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic catalysts like piperidine.[1] Separate the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude chromene product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the crude chromene product using silica gel column chromatography.
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate).[1] The ideal solvent system will give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the top of the silica gel column in a narrow band.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chromene derivative.
Protocol 3: Purification by Recrystallization
This protocol details the purification of the crude chromene product by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the chromene derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the work-up and purification of chromenes.
References
Validation & Comparative
Comparative Guide to the Structural Confirmation of 6-bromo-2H-chromene-3-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the structure of 6-bromo-2H-chromene-3-carbaldehyde, a versatile scaffold in medicinal chemistry and materials science.[1] We present key experimental data and protocols to aid in the synthesis and characterization of this compound and its derivatives, facilitating research and development in areas such as pharmaceuticals, fluorescent probes, and organic electronics.[1]
Structural Confirmation of Chromene Derivatives: A Comparative Analysis
Table 1: Comparison of Spectroscopic Data
| Property | 6-bromo-3-methyl-2H-chromen-2-one[2] | This compound (Predicted) |
| Molecular Formula | C₁₀H₇BrO₂ | C₁₀H₇BrO₂ |
| Molecular Weight | 239.06 | 239.07 |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.55-7.53 (m, 2H), 7.41 (s, 1H), 7.19 (d, 1H, J=9.5 Hz), 2.23 (s, 3H) | δ ~9.5-10.5 (s, 1H, -CHO), ~7.5-7.8 (m, 3H, Ar-H), ~5.0 (s, 2H, -OCH₂-) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 161.2, 152.1, 137.6, 133.2, 129.2, 127.3, 121.1, 118.2, 116.8, 17.3 | δ ~190 (-CHO), ~150-160 (Ar-C-O), ~115-140 (Ar-C), ~65-70 (-OCH₂-) |
| Mass Spectrum (LRMS-FAB) | (M+H)⁺: 238.97 | Expected M⁺ and M+2 peaks in ~1:1 ratio, characteristic of a bromine atom.[3] |
Note: The predicted data for this compound is based on standard chemical shift values and the analysis of the provided data for the 3-methyl-2-oxo analogue. The aldehyde proton is expected to appear significantly downfield in the ¹H NMR spectrum. The methylene protons of the dihydropyran ring are expected around 5.0 ppm. In the ¹³C NMR spectrum, the aldehyde carbon will be a key indicator, appearing at a characteristic downfield shift. The mass spectrum should exhibit a distinctive isotopic pattern for bromine.
Experimental Protocols
Synthesis of this compound (Vilsmeier-Haack Approach)
A common and effective method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction. This protocol is adapted from procedures for similar chromene derivatives.
Materials:
-
5-Bromosalicylaldehyde
-
Acrolein
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq).
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Workflow
The following workflow outlines the standard procedure for the structural confirmation of the synthesized compound.
Caption: A generalized workflow for the synthesis and structural confirmation of this compound.
Biological Context and Signaling Pathways
Chromene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] For instance, certain chromene derivatives have been shown to target the P2Y6 receptor, which is involved in various physiological processes. The signaling pathway below illustrates a simplified representation of P2Y6 receptor activation.
Caption: A simplified diagram of the P2Y6 receptor signaling cascade, a potential target for chromene derivatives.
Conclusion
The structural confirmation of this compound and its derivatives relies on a combination of synthetic protocols and spectroscopic analysis. This guide provides a comparative framework using data from a closely related analogue to aid in the interpretation of experimental results. The provided workflows for synthesis and characterization, along with the context of potential biological targets, offer a comprehensive resource for researchers in the field. Further investigation to obtain the direct experimental data for the title compound is encouraged to build upon this comparative foundation.
References
A Comparative Analysis of 6-Bromo-2H-chromene-3-carbaldehyde and 6-Chloro-2H-chromene-3-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated chromene scaffolds are of significant interest due to their versatile reactivity and diverse biological activities. This guide provides a comparative analysis of two closely related analogs: 6-bromo-2H-chromene-3-carbaldehyde and 6-chloro-2H-chromene-3-carbaldehyde. The objective is to offer a clear comparison of their chemical properties, synthesis, and potential applications based on available data and established chemical principles.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two compounds is presented in Table 1. The bromo derivative has a higher molecular weight and, based on general trends, is expected to have a slightly higher melting and boiling point than its chloro counterpart due to stronger intermolecular van der Waals forces.
Table 1: Physicochemical Properties
| Property | This compound | 6-Chloro-2H-chromene-3-carbaldehyde |
| CAS Number | 57543-37-0[1] | 57544-34-0[2][3] |
| Molecular Formula | C₁₀H₇BrO₂[1] | C₁₀H₇ClO₂[3] |
| Molecular Weight | 239.07 g/mol [1] | 194.61 g/mol [3] |
| Appearance | Yellow powder[4] | Not explicitly stated, likely a solid |
| Purity (Typical) | ≥96%[1] | 96%[2] |
Synthesis and Experimental Protocols
The general synthetic pathway involves the reaction of a 5-halosalicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base. This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.
Caption: Proposed synthetic pathways for 6-bromo- and 6-chloro-2H-chromene-3-carbaldehyde.
Experimental Protocol (General)
-
Reaction Setup: To a solution of the respective 5-halosalicylaldehyde (1 equivalent) in a suitable solvent (e.g., dioxane or ethanol), add a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Addition of Acrolein: Slowly add acrolein (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Properties: A Comparative Outlook
Direct comparative spectroscopic data for 6-bromo- and 6-chloro-2H-chromene-3-carbaldehyde is not available in a single source. However, based on the analysis of related chromene structures, the following key features in their NMR and IR spectra can be anticipated.
Table 2: Anticipated Spectroscopic Data
| Spectroscopic Data | This compound | 6-Chloro-2H-chromene-3-carbaldehyde |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. Aromatic protons will show characteristic splitting patterns influenced by the bromine substituent. | Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. Aromatic proton signals will be influenced by the chlorine substituent, with slight upfield shifts compared to the bromo analog. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group around δ 190-195 ppm. The carbon bearing the bromine atom will appear in the aromatic region. | Carbonyl carbon of the aldehyde group around δ 190-195 ppm. The carbon attached to the chlorine atom will also be in the aromatic region, with a chemical shift slightly different from the bromo-substituted carbon. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. C-Br stretching vibration in the fingerprint region. | Strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. C-Cl stretching vibration in the fingerprint region, typically at a higher frequency than C-Br. |
Chemical Reactivity and Potential Applications
Both molecules possess a reactive aldehyde group and a halogenated aromatic ring, making them valuable intermediates for further chemical transformations.
The aldehyde functionality can readily undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Wittig reaction to form vinyl-substituted chromenes.
-
Condensation reactions with amines to form Schiff bases or with active methylene compounds.
The halogen atom on the aromatic ring provides a handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 6-position.
Comparative Reactivity
The primary difference in reactivity between the two compounds lies in the nature of the carbon-halogen bond. The C-Br bond is generally weaker and more reactive than the C-Cl bond in nucleophilic aromatic substitution and cross-coupling reactions. This suggests that this compound may be a more suitable substrate for reactions where cleavage of the C-X bond is the rate-determining step.
Conversely, the higher electronegativity of chlorine compared to bromine can influence the electron density of the aromatic ring and the reactivity of the aldehyde group, albeit to a lesser extent.
Caption: Comparative reactivity of the functional groups in 6-halo-2H-chromene-3-carbaldehydes.
Biological Activity Context
Chromene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature of the substituent at the 6-position can significantly modulate this activity. While no direct comparative biological studies have been identified for these two specific aldehydes, research on other 6-halochromene scaffolds suggests that the type of halogen can influence potency and selectivity. For instance, in a series of 2H-chromene derivatives acting as P2Y6 receptor antagonists, the order of potency for 6-halo substituents was found to be F ≥ Cl > Br. This indicates that the chloro derivative might, in some biological contexts, exhibit more favorable activity than its bromo counterpart.
Conclusion
Both this compound and 6-chloro-2H-chromene-3-carbaldehyde are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The choice between the two will likely depend on the specific synthetic strategy and the desired downstream application. The bromo derivative offers higher reactivity in cross-coupling reactions, while the chloro analog may be preferred for its potentially greater stability or for specific biological applications where a smaller halogen is advantageous. This guide provides a foundational comparison to aid researchers in their selection and utilization of these versatile chemical intermediates. Further direct comparative studies are warranted to fully elucidate the subtle differences in their chemical and biological profiles.
References
Halogenated Chromene Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of various halogenated chromene derivatives, supported by experimental data from recent studies. It is designed to offer an objective overview of their performance against several cancer cell lines and in comparison to established anticancer agents. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these promising compounds.
Data Presentation: Cytotoxic Activity of Halogenated Chromene Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected halogenated chromene derivatives against a panel of human cancer cell lines. These values, collated from multiple studies, offer a quantitative measure of the cytotoxic potential of these compounds.
| Compound ID/Reference | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Series 1 | 6-bromo on chromene core | A549 (Lung) | Moderate Activity | - | - |
| 6-chloro on chromene core | MCF-7 (Breast) | Moderate Activity | - | - | |
| Series 2 | 6-bromo, 4-methoxyphenyl | MCF-7 (Breast) | Significant Activity | Doxorubicin | - |
| 6-chloro, 4-chlorophenyl | Hs578T (Breast, TNBC) | Significant Activity | Doxorubicin | - | |
| Hydantoin Derivative 135o | 6-bromo on chromene core | A549 (Lung) | 17.5 | Cisplatin | Comparable |
| K562 (Leukemia) | 10.6 | Cisplatin | Comparable | ||
| MCF-7 (Breast) | 15.3 | Cisplatin | Comparable | ||
| Halogenated Derivatives | Varied | PC-3 (Prostate) | 1.1 - 2.7 | - | - |
| Chromene Derivative 2 | 8-(2-chlorobenzylidene)-4-(2-chlorophenyl) | HT-29 (Colon) | More potent than Doxorubicin | Doxorubicin | - |
| Chromene Derivative 5 | 8-(2-chlorobenzylidene)-4-(2-chlorophenyl) | HepG-2 (Liver) | More potent than Doxorubicin | Doxorubicin | - |
| Novel Chromenes C1 & C2 | Not specified | MDA-MB-231 (TNBC) | Significant Inhibition | - | - |
| Hs578T (TNBC) | Significant Inhibition | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of halogenated chromene derivatives are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the halogenated chromene derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with the halogenated chromene derivatives at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA and allows for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the halogenated chromene derivatives as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of halogenated chromene derivatives.
Signaling Pathway: Microtubule Destabilization and Apoptosis Induction
Many halogenated chromene derivatives are reported to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Caption: Proposed mechanism of action for certain halogenated chromene derivatives.
A Comparative Guide to the Synthesis of Chromene-3-Carbaldehydes: Vilsmeier-Haack and Alternative Methods
For researchers and professionals in drug development and organic synthesis, the chromene scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The introduction of a carbaldehyde group at the 3-position of the chromene ring furnishes a versatile intermediate, chromene-3-carbaldehyde, which serves as a crucial building block for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive comparison of the Vilsmeier-Haack reaction with other prominent methods for the synthesis of chromene-3-carbaldehydes, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The formylation of chromene precursors to yield chromene-3-carbaldehydes can be achieved through several synthetic routes. The Vilsmeier-Haack reaction is a widely employed and versatile method.[1] However, alternative approaches such as the Duff reaction, the Reimer-Tiemann reaction, and domino reactions like the oxa-Michael/aldol condensation also provide viable pathways, each with its own set of advantages and limitations.[1][2][3] The choice of method is often dictated by the specific substrate, desired regioselectivity, and reaction conditions.[1]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1] This method is particularly effective for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanone precursors.[4]
Reaction Mechanism
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich enol form of the flavanone. Subsequent elimination and hydrolysis yield the target aldehyde.
Caption: Mechanism of the Vilsmeier-Haack reaction for chromene-3-carbaldehyde synthesis.
Alternative Synthetic Methods
Domino Oxa-Michael/Aldol Condensation
This method provides a direct route to 2H-chromene-3-carbaldehydes from readily available salicylaldehydes and α,β-unsaturated aldehydes. The reaction proceeds through a tandem sequence of an oxa-Michael addition followed by an intramolecular aldol condensation.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to achieve ortho-formylation of activated aromatic rings, such as phenols.[3] While applicable to precursors of chromenes that are phenolic in nature, this method is often reported to give low to moderate yields.[5]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[6] The reactive electrophile is dichlorocarbene. This reaction is generally limited to phenolic substrates and may not be suitable for all chromene precursors. In terms of operational ease and safety, it can be an advantageous route as it does not require acidic or anhydrous conditions.[7]
Comparative Performance Data
The following table summarizes the performance of the Vilsmeier-Haack reaction and its alternatives for the synthesis of chromene-3-carbaldehydes and related structures. Direct comparison is challenging due to the variety of substrates and conditions reported in the literature.
| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference(s) |
| Vilsmeier-Haack | Flavanone | POCl₃, DMF | - | 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | 85-95 | [4] |
| Oxa-Michael/Aldol | Salicylaldehyde, Acrolein | K₂CO₃, Dioxane | Reflux, 2h | 2H-Chromene-3-carbaldehyde | Good to Excellent | [2] |
| Oxa-Michael/Aldol | Salicylaldehyde, Cinnamaldehyde | Pyrrolidine, DMSO | Room Temp, 12h | 2-Phenyl-2H-chromene-3-carbaldehyde | Good to Excellent | [2] |
| Duff Reaction | Phenols | Hexamethylenetetramine, Glycerol, Boric Acid | 150-160°C, 2-3h | ortho-Hydroxybenzaldehydes | ~18 | [5] |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | 60°C, 3h | ortho-Hydroxybenzaldehyde | 30-50 | [8] |
Experimental Protocols
Vilsmeier-Haack Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde
Materials:
-
2-Phenyl-2,3-dihydro-4H-chromen-4-one (Flavanone)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a flask, dissolve flavanone (1 equivalent) in DMF.
-
Cool the solution in an ice bath.
-
Slowly add POCl₃ (3 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Domino Oxa-Michael/Aldol Synthesis of 2H-Chromene-3-carbaldehyde
Materials:
-
Salicylaldehyde
-
Acrolein
-
Potassium carbonate (K₂CO₃)
-
Dioxane
Procedure: [2]
-
To a solution of salicylaldehyde (1 equivalent) in dioxane, add acrolein (1.2 equivalents).
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 2H-chromene-3-carbaldehyde.[2]
General Procedure for the Duff Reaction of Phenols
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
Procedure: [5]
-
Prepare a mixture of glycerol and boric acid and heat to 150-160°C.
-
Add a mixture of the phenol and HMTA to the hot glycerol-boric acid mixture with stirring.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Cool the reaction mixture and then acidify with dilute sulfuric acid.
-
The product, an o-hydroxyaldehyde, is typically isolated by steam distillation.
General Procedure for the Reimer-Tiemann Reaction of Phenols
Materials:
-
Phenolic substrate
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Acid for neutralization (e.g., HCl)
-
Dissolve the phenol in an aqueous solution of sodium hydroxide (10-40%).[11]
-
Add chloroform to the solution, creating a biphasic system.[11]
-
Heat the mixture to around 60-70°C and stir vigorously for several hours.[9][11]
-
After the reaction is complete, cool the mixture and acidify with a suitable acid to precipitate the product.
-
The product can be isolated by filtration or extraction.
Logical Workflow for Method Selection
The selection of an appropriate synthetic method depends on several factors, including the starting material, desired product, and required reaction conditions.
Caption: Decision workflow for selecting a synthetic method for chromene-3-carbaldehyde.
Conclusion
The Vilsmeier-Haack reaction stands out as a highly efficient method for the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanones, consistently providing high yields. For the direct synthesis of 2H-chromene-3-carbaldehydes, the domino oxa-Michael/aldol condensation offers an excellent alternative with good to excellent yields under relatively mild conditions. The Duff and Reimer-Tiemann reactions, while fundamental in aromatic formylation, are more suited for phenolic precursors and generally result in lower to moderate yields in the context of producing simple ortho-hydroxy aldehydes. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the chromene ring, and the scalability of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 11. jk-sci.com [jk-sci.com]
Unveiling the Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2H-chromene-3-carbaldehyde Analogs
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic compounds, the 6-bromo-2H-chromene-3-carbaldehyde scaffold has emerged as a promising pharmacophore, demonstrating significant potential in anticancer and receptor antagonist applications. This guide provides a comprehensive comparison of its analogs, detailing their structure-activity relationships (SAR), supported by experimental data and detailed protocols to aid in the rational design of more potent and selective drug candidates.
The core structure, characterized by a chromene ring system bearing a bromine atom at the 6-position and a carbaldehyde group at the 3-position, offers a versatile platform for chemical modification. These modifications have been shown to significantly influence the biological activity of the resulting analogs, paving the way for targeted drug discovery efforts. This guide will delve into the nuances of these structural modifications and their impact on anticancer cytotoxicity and P2Y6 receptor antagonism.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has predominantly focused on two key areas: their ability to inhibit cancer cell proliferation and their antagonistic activity at the P2Y6 receptor, a Gq-coupled receptor implicated in inflammatory processes.
Anticancer Activity
Analogs of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death. The following table summarizes the in vitro cytotoxic activity of selected analogs against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R-group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | MCF-7 | >100 | [1] |
| 1b | 4-Chlorophenyl | MCF-7 | 19.3 ± 0.9 | [1] |
| 1c | 4-Bromophenyl | MCF-7 | 17.5 ± 1.1 | [1] |
| 1d | 4-Nitrophenyl | MCF-7 | 35.2 ± 1.5 | [1] |
| 2 | - | HT-29 | Higher than doxorubicin | [2][3] |
| 5 | - | HepG-2 | Higher than doxorubicin | [2] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
The data suggests that the nature of the substituent at the 4-position of the chromene ring plays a crucial role in determining the anticancer potency. Halogen substitution, particularly with chlorine and bromine, appears to enhance the cytotoxic activity against MCF-7 breast cancer cells.
Below is a generalized workflow for the screening of anticancer activity of these chromene derivatives.
P2Y6 Receptor Antagonism
Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene, including a 6-bromo substituted analog, have been identified as antagonists of the P2Y6 receptor.[4] The potency of these compounds is evaluated by their ability to inhibit calcium mobilization induced by the native agonist, uridine diphosphate (UDP).
| Compound ID | Substitution | hP2Y6R IC50 (µM) | mP2Y6R IC50 (µM) | Reference |
| 3a | 6-Fluoro | 1.81 | >20 | [5] |
| 3b | 6-Chloro | 1-2 | >20 | [5] |
| 3c | 6-Bromo | ~5.0 | >20 | [5] |
| 3d | 6,8-Difluoro | 2.99 | 17.8 | [5][6] |
| 4a | 5-Triethylsilylethynyl | Maintained Affinity | - | [5] |
| 4b | 8-Triethylsilylethynyl | 0.46 | 6.15 | [5][6] |
| 5a | 6-(Boc-amino-n-heptylethynyl) | 0.162 | - | [7][8] |
Structure-Activity Relationship (SAR) for P2Y6R Antagonism:
SAR studies on this series reveal several key insights. Halogen substitution at the 6-position influences potency, with fluoro and chloro substitutions showing enhanced activity compared to bromo substitution at the human P2Y6 receptor.[5] Interestingly, many analogs show reduced affinity for the mouse P2Y6 receptor, highlighting species-specific differences.[5][6] The introduction of an extended alkyne chain at the 8-position can maintain or even improve affinity.[5] Furthermore, long-chain amino-functionalized congeners at the 6-position have demonstrated a significant increase in potency.[7][8]
The following diagram illustrates the general signaling pathway of the P2Y6 receptor and the antagonistic action of the chromene derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of biological data.
Synthesis of this compound Analogs
The synthesis of 2H-chromene-3-carbaldehyde derivatives is often achieved through the reaction of appropriately substituted salicylaldehydes with α,β-unsaturated aldehydes like acrolein in the presence of a base such as potassium carbonate in a suitable solvent like dioxane under reflux conditions.[9] Further modifications can be introduced through various organic reactions to generate a library of analogs.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chromene analogs for a specified duration (e.g., 24 or 48 hours).[12]
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
P2Y6 Receptor Antagonism Assay (Calcium Mobilization)
This assay measures the ability of the compounds to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist.
-
Cell Culture: Human astrocytoma cells stably expressing the human P2Y6 receptor are cultured.[5]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test compounds (the chromene analogs) at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a P2Y6 receptor agonist, typically UDP.[5]
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
IC50 Determination: The inhibitory effect of the compounds is calculated, and the IC50 values are determined from the concentration-response curves.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications in tuning the biological activity of these analogs. The provided data and experimental protocols offer a solid foundation for researchers to build upon, facilitating the design and synthesis of next-generation chromene derivatives with enhanced potency and selectivity for anticancer and P2Y6 receptor-mediated applications. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis and data interpretation for 6-bromo-2H-chromene-3-carbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for the spectroscopic analysis and data interpretation of 6-bromo-2H-chromene-3-carbaldehyde. Due to the limited availability of public spectroscopic data for this specific compound, this document utilizes comprehensive data for the structurally related analogue, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde , as a primary example. This guide also includes data for other substituted chromene derivatives to illustrate the influence of different functional groups on spectroscopic outcomes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for our primary example, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, and a selection of other chromene derivatives for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-2 (s) | H-5 (dd) | H-6 (ddd) | H-7 (ddd) | H-8 (dd) | Aromatic Protons (m) | Aldehyde CHO (s) |
| 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde [1] | 6.40 ppm | 7.72 ppm | 7.03 ppm | 7.35 ppm | 6.89 ppm | 7.25-7.31 ppm (5H) | 10.30 ppm |
| 4-chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde [1] | 6.47 ppm | 7.74 ppm | 7.08 ppm | 7.42 ppm | 6.97 ppm | 7.47 ppm (d, 2H), 8.13 ppm (d, 2H) | 10.32 ppm |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Aromatic Carbons | Aldehyde CHO |
| 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde [1] | 75.0 ppm | - | 143.9 ppm | 120.0 ppm | 126.6 ppm | 122.0 ppm | 134.5 ppm | 117.4 ppm | 155.1 ppm | 126.8, 128.5, 128.8, 138.1 ppm | 188.2 ppm |
| 4-chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde [1] | 73.8 ppm | 126.0 ppm | 144.5 ppm | 119.0 ppm | 126.9 ppm | 122.7 ppm | 135.1 ppm | 117.4 ppm | 154.6 ppm | 123.8, 127.6, 145.6, 147.2 ppm | 188.1 ppm |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 6-bromo-3-methyl-2H-chromen-2-one [2] | 1726 (C=O), 1599, 1478, 1248, 922, 815 | [M+H]⁺: 238.97 |
| 6-chloro-3-methyl-2H-chromen-2-one [2] | 1726 (C=O), 1602, 1410, 1479, 925, 815 | [M+H]⁺: 195.02 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. Data was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients were used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Comparative Guide to Purity Validation of Synthesized 6-bromo-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Purity Determination
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements for sensitivity, precision, and accuracy. A multi-technique approach, leveraging orthogonal methods, provides the most comprehensive and reliable assessment of chemical purity. Commercial suppliers of 6-bromo-2H-chromene-3-carbaldehyde typically state a purity of ≥95% to ≥96%.[1][2] The following table summarizes the performance characteristics of three key analytical methods for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination against a certified internal standard.[3][4] |
| Typical Purity Result | >98% (by area %) | >99% (by area %) | 95.5% (absolute purity by mass) |
| Primary Use | Quantification of non-volatile and thermally stable impurities. Ideal for routine quality control.[5] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[6] | Absolute purity determination without requiring a specific standard of the analyte; structural confirmation.[7] |
| Key Advantages | High resolution and sensitivity; robust and widely available. | High sensitivity and specificity; provides structural information of impurities through fragmentation patterns. | Provides absolute purity; non-destructive; requires no analyte-specific reference standard; structural confirmation.[4][7] |
| Limitations | Requires chromophoric impurities for UV detection; non-chromophoric or co-eluting impurities may be missed. | Limited to thermally stable and volatile compounds; derivatization may be required.[8] | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures. |
Experimental Workflow and Data Interpretation
A logical workflow ensures a thorough and unbiased evaluation of the synthesized compound's purity. The process begins with the crude product and proceeds through purification and subsequent analysis by orthogonal techniques to arrive at a final purity assignment.
Caption: A generalized workflow for the purification and purity validation of a synthesized chemical compound.
Detailed Experimental Protocols
The following protocols are representative methods for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity relative to other UV-active, non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile or semi-volatile impurities and confirm the compound's identity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: The total ion chromatogram (TIC) is used to calculate purity based on peak area percentage. The mass spectrum of the main peak should be analyzed to confirm the molecular weight (m/z 238 and 240 due to bromine isotopes) and characteristic fragmentation pattern. The presence of bromine is confirmed by the M and M+2 isotopic peaks in an approximate 1:1 ratio.[9]
Absolute Quantitative NMR (qNMR)
This method provides an absolute purity value (mass fraction) by comparing the analyte's NMR signal to that of a certified internal standard.[7][10]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The IS must have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the chosen internal standard into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16 (or more to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).
-
-
Data Processing: Apply manual phasing and baseline correction to the spectrum. Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Purity Calculation: The purity (P) of the analyte is calculated using the following formula:[10] P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular weight (Analyte: 239.07 g/mol ).
-
m: Mass weighed.
-
P_IS: Purity of the internal standard (%).
-
Conclusion
Validating the purity of a synthesized compound like this compound is a multifaceted process that cannot rely on a single analytical technique. While HPLC and GC-MS are powerful for profiling and quantifying specific types of impurities, qNMR offers a distinct advantage in providing a direct, absolute measure of purity against a traceable standard. For comprehensive quality assurance in research and drug development, a combination of these orthogonal methods is strongly recommended to ensure the identity, purity, and quality of the synthesized material.
References
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
- 5. GCRIS [caa.cankaya.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. helixchrom.com [helixchrom.com]
A Comparative Guide to the Synthesis of 6-bromo-2H-chromene-3-carbaldehyde: Vilsmeier-Haack and Alternative Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the selection of an appropriate formylation method is a critical step that dictates overall efficiency, yield, and purity. This guide provides an in-depth comparison of the Vilsmeier-Haack reaction and an alternative synthetic route for the preparation of 6-bromo-2H-chromene-3-carbaldehyde, a valuable intermediate in medicinal chemistry.
The Vilsmeier-Haack Reaction: A Versatile Tool for Formylation
The Vilsmeier-Haack (V-H) reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2]
Advantages of the Vilsmeier-Haack Reaction:
-
Mild Reaction Conditions: The V-H reaction generally proceeds under relatively mild conditions, avoiding the harsh acids or high temperatures required for some other formylation methods.[3]
-
Good Regioselectivity: For many substrates, the Vilsmeier-Haack reaction offers good control over the position of formylation.
-
Versatility: It is applicable to a wide range of electron-rich aromatic and heterocyclic systems.[3]
Disadvantages of the Vilsmeier-Haack Reaction:
-
Substrate Dependent Yields: The efficiency of the V-H reaction is highly dependent on the electronic nature of the substrate. While effective for electron-rich systems, yields can be low for less activated substrates.
-
Potential for Side Products: In some cases, the Vilsmeier-Haack reaction can lead to the formation of undesired side products, complicating purification. For instance, reactions with chroman-4-ones have been reported to yield 4-chlorochromene-3-carbaldehydes, albeit in low yields, alongside other products.[4]
-
Use of Hazardous Reagents: The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
Alternative Synthesis: Base-Catalyzed Condensation
An alternative and efficient route to 2H-chromene-3-carbaldehydes involves a base-catalyzed condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. This method provides a direct approach to the chromene core with the desired formyl group at the 3-position.
Advantages of the Base-Catalyzed Condensation:
-
Direct Synthesis: This method allows for the direct construction of the 2H-chromene-3-carbaldehyde scaffold in a single step from readily available starting materials.
-
Potentially Higher Yields: For specific substrates like 6-bromo-2H-chromene, this method may offer higher yields compared to the Vilsmeier-Haack formylation of the pre-formed chromene ring.
-
Avoids Harsh Reagents: This approach avoids the use of corrosive reagents like phosphorus oxychloride.
Disadvantages of the Base-Catalyzed Condensation:
-
Limited Scope: The applicability of this method is dependent on the availability and reactivity of the corresponding salicylaldehyde and α,β-unsaturated aldehyde precursors.
-
Potential for Polymerization: Acrolein and other α,β-unsaturated aldehydes are prone to polymerization under certain conditions, which can reduce the yield of the desired product.
Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for the Vilsmeier-Haack reaction and the base-catalyzed condensation for the synthesis of this compound.
| Feature | Vilsmeier-Haack Reaction | Base-Catalyzed Condensation |
| Starting Material | 6-bromo-2H-chromene | 5-bromosalicylaldehyde and Acrolein |
| Reagents | POCl₃, DMF | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) |
| Typical Yield | Moderate to Low (Potentially <50%, substrate dependent) | Good to Excellent (Reported up to 90% for similar systems) |
| Reaction Conditions | 0 °C to room temperature or gentle heating | Reflux |
| Key Advantages | Wide applicability to electron-rich systems, mild conditions. | Direct synthesis, potentially higher yields, avoids POCl₃. |
| Key Disadvantages | Can have low yields, potential for side products, uses hazardous reagents. | Limited by precursor availability, potential for polymerization of acrolein. |
Experimental Protocols
Vilsmeier-Haack Formylation of 6-bromo-2H-chromene
Reagents:
-
6-bromo-2H-chromene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (3 eq.) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq.) to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-bromo-2H-chromene (1 eq.) in dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Base-Catalyzed Synthesis of this compound
Reagents:
-
5-bromosalicylaldehyde
-
Acrolein
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1 eq.) in dioxane, add potassium carbonate (1.5 eq.).
-
Add acrolein (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
To further illustrate the discussed synthetic methods, the following diagrams outline the reaction workflows.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Workflow for the base-catalyzed synthesis of this compound.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Cross-Referencing NMR Data for 6-bromo-2H-chromene-3-carbaldehyde
For researchers, scientists, and professionals in drug development, accurate structural confirmation of synthesized compounds is paramount. This guide provides a framework for cross-referencing nuclear magnetic resonance (NMR) data of 6-bromo-2H-chromene-3-carbaldehyde with established values. Due to a lack of publicly available, assigned NMR spectra for this specific compound in peer-reviewed literature, this guide presents a comparison with predicted NMR data and data from structurally analogous compounds. This approach empowers researchers to confidently interpret their experimental findings.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for structurally similar compounds. These values serve as a benchmark for researchers to compare their own experimental data against.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds.
| Proton | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for 6-bromo-3-methyl-2H-chromen-2-one |
| H2 (CH₂) | 4.9 - 5.1 | - |
| H3 (CH) | 7.5 - 7.7 | - |
| H4 (CH) | 7.2 - 7.4 | 7.41 (s) |
| H5 (Ar-H) | 7.3 - 7.5 | 7.55-7.53 (m) |
| H7 (Ar-H) | 7.5 - 7.7 | 7.55-7.53 (m) |
| H8 (Ar-H) | 7.0 - 7.2 | 7.19 (d, J=9.5 Hz) |
| CHO | 9.7 - 9.9 | - |
Predicted using online NMR prediction tools.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds.
| Carbon | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for 6-bromo-3-methyl-2H-chromen-2-one |
| C2 (CH₂) | 65 - 70 | - |
| C3 (C) | 130 - 135 | 127.3 |
| C4 (CH) | 145 - 150 | 137.6 |
| C4a (C) | 120 - 125 | 121.1 |
| C5 (CH) | 130 - 135 | 133.2 |
| C6 (C-Br) | 115 - 120 | 116.8 |
| C7 (CH) | 130 - 135 | 129.2 |
| C8 (CH) | 118 - 123 | 118.2 |
| C8a (C-O) | 150 - 155 | 152.1 |
| CHO | 190 - 195 | - |
Predicted using online NMR prediction tools.
Experimental Protocols
A generalized protocol for the synthesis of this compound and subsequent NMR analysis is provided below.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of 2H-chromene-3-carbaldehydes.
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine or DBU (catalytic amount).
-
Addition of Reagent: Slowly add acrolein (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for a researcher to compare their experimental NMR data with literature and predicted values for structural confirmation.
Safety Operating Guide
Proper Disposal of 6-bromo-2H-chromene-3-carbaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-bromo-2H-chromene-3-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aldehyde derivative. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.
Waste Classification
This compound falls into two primary hazardous waste categories:
-
Halogenated Organic Waste: Due to the presence of a bromine atom.
-
Aldehyde Waste: As a result of the carbaldehyde functional group.
This dual classification necessitates careful segregation and disposal. It is crucial to keep halogenated and non-halogenated waste streams separate to prevent potentially hazardous reactions and to facilitate proper disposal, which can also be more cost-effective.[1][2][3]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Primary Container: Collect waste this compound, including residues and contaminated materials, in a designated, leak-proof, and chemically compatible container.[4] Polyethylene containers are often a suitable choice.[4]
-
Segregation: This container must be exclusively for halogenated organic waste. Do not mix with non-halogenated solvents, strong acids or bases, oxidizers, or heavy metal waste.[1][5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration.[1][2][6] Do not use abbreviations or chemical formulas.[2]
2. Container Management in the Laboratory:
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[2][4][6]
-
Storage Location: Store the sealed container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1][4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
3. Disposal of Contaminated Materials:
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or filter paper, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as halogenated organic waste. After rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[7] Consult your institution's specific guidelines on empty container disposal.
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]
-
Professional Disposal: Do not attempt to treat or neutralize this compound unless you are specifically trained and equipped to do so. Unused aldehydes should be disposed of as dangerous waste.[8] Final disposal will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration at an approved facility.[7]
Quantitative Data Summary
For effective waste management, it is crucial to adhere to the guidelines set by your institution's EHS department. The following table summarizes key quantitative limits and requirements often associated with laboratory chemical waste.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Typically up to 55 gallons in a Satellite Accumulation Area (SAA), but often institutionally limited to smaller quantities (e.g., 25 gallons) per lab. | [1] |
| Water Concentration in Solvent Waste | Minimize water content as much as possible to facilitate disposal. | [1] |
| pH of Aqueous Waste | If applicable, maintain a pH between 5.5 and 9.5 for collection in safety cans. | [5] |
Visual Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
Essential Safety and Operational Guide for Handling 6-bromo-2H-chromene-3-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 6-bromo-2H-chromene-3-carbaldehyde was not located. The following guidance is synthesized from the SDSs of structurally similar compounds, such as other brominated aromatic aldehydes, and established best practices for handling hazardous chemical powders. These recommendations should be used as a precautionary baseline. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn in situations with a splash hazard. | To protect the eyes and face from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Glove thickness and material should be chosen based on the solvent used and the duration of handling. Regularly inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered. | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated outside of a contained system, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent the inhalation of the powdered compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is vital for the safe handling of this compound to minimize the risk of exposure.
1. Preparation:
-
Documentation Review: Thoroughly review this safety guide and any available safety information for structurally similar compounds.
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary PPE and ensure it is in good condition. Prepare all required equipment and reagents for the experiment. Have a chemical spill kit readily available.
2. Handling:
-
Donning PPE: Before entering the designated work area, put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to control the dispersion of dust.
-
Use a tared weigh boat or anti-static weighing paper.
-
Handle the solid carefully to avoid generating dust.
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container with the compound sealed when not in use.
-
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area, including the balance and any spatulas used, after handling is complete.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste, including unused compound and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[1]
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquid waste.[1]
-
-
Container Labeling:
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste" or "solution in [solvent name]").
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
